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  • Product: Firocoxib-d4
  • CAS: 1325700-11-5

Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Guide to Firocoxib-d4: Core Structure and Isotopic Purity Verification

Abstract For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the integrity of internal standards is paramount. Firocoxib-d4, the deuterated analog of the selective COX-2 i...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the integrity of internal standards is paramount. Firocoxib-d4, the deuterated analog of the selective COX-2 inhibitor Firocoxib, is a critical tool in pharmacokinetic and metabolic studies. Its efficacy as an internal standard is fundamentally dependent on its precise chemical structure and, most critically, its isotopic purity. This technical guide provides an in-depth examination of the Firocoxib-d4 structure, outlines the stringent specifications for its isotopic and chemical purity, and presents validated, field-proven methodologies for their verification using mass spectrometry and NMR spectroscopy. The causality behind each experimental choice is detailed to empower researchers with not just protocols, but a comprehensive understanding of the analytical system.

Introduction: The Role of Firocoxib and the Necessity of its Deuterated Analog

Firocoxib is a non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class.[1][2] It functions through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is primarily responsible for mediating pain and inflammation.[3][4] In drug development and clinical research, accurate quantification of Firocoxib in biological matrices is essential for understanding its pharmacokinetics, efficacy, and safety profile.

To achieve the high accuracy and precision required in these bioanalytical assays, particularly those employing Liquid Chromatography-Mass Spectrometry (LC-MS), stable isotope-labeled internal standards are the gold standard.[5] Firocoxib-d4 serves this purpose.[6] By introducing a known concentration of Firocoxib-d4 into a sample, it co-elutes with the unlabeled (endogenous or administered) Firocoxib and experiences similar variations during sample preparation, extraction, and ionization.[5] The ratio of the mass spectrometer's response for the analyte to the internal standard allows for precise quantification, correcting for experimental variability.[7] This ratiometric measurement is the bedrock of robust quantitative bioanalysis, but its reliability is entirely contingent on the quality of the deuterated standard.

The Chemical Architecture of Firocoxib-d4

The defining characteristic of Firocoxib-d4 is the strategic replacement of four hydrogen atoms with their heavier, stable isotope, deuterium. This substitution occurs on the cyclopropyl ring of the cyclopropylmethoxy group. This specific placement is crucial as it is in a region of the molecule that is less likely to undergo metabolic alteration or back-exchange of deuterium for hydrogen under typical biological and analytical conditions.[8]

  • Firocoxib (Unlabeled):

    • Chemical Name: 3-(cyclopropylmethoxy)-4-(4-(methylsulfonyl)phenyl)-5,5-dimethylfuranone[2]

    • Molecular Formula: C₁₇H₂₀O₅S[9][10]

    • Molecular Weight: ~336.4 g/mol [9][10]

  • Firocoxib-d4 (Deuterated):

    • Chemical Name: 3-((Cyclopropyl-2,2,3,3-d4)methoxy)-5,5-dimethyl-4-(4-(methylsulfonyl)phenyl)furan-2(5H)-one

    • Molecular Formula: C₁₇H₁₆D₄O₅S[6]

    • Molecular Weight: ~340.4 g/mol [6][11]

The mass difference of 4 Da is readily distinguished by a mass spectrometer, enabling simultaneous detection of the analyte and the internal standard.

Caption: Chemical structure of Firocoxib-d4 with deuterium atoms highlighted.

Isotopic and Chemical Purity Specifications: A Self-Validating System

For an internal standard to be trustworthy, it must adhere to stringent purity specifications. The presence of impurities can lead to significant analytical errors, including inaccurate quantification and non-linear calibration curves.[5] The specifications below represent a self-validating system; adherence to these levels ensures the integrity of the quantitative data produced.

ParameterSpecificationRationale & Causality
Chemical Purity >99%Ensures that the analytical signal originates from the compound of interest and not from synthesis byproducts or degradants, which could cause interfering peaks in the chromatogram.[5][12]
Isotopic Enrichment (Atom % D) ≥98%This is the percentage of deuterium at a specific labeled position.[13] High enrichment is critical to ensure a strong, distinct signal for the internal standard and to minimize the population of partially labeled molecules.[12]
Unlabeled Analyte (d0) Content As low as possible (<0.5%)The most critical isotopic impurity is the presence of the unlabeled analyte (d0) within the deuterated standard material.[5] This d0 impurity contributes directly to the analyte's signal, causing a positive bias that artificially inflates the calculated concentration, an effect most pronounced at the Lower Limit of Quantitation (LLOQ).[5]
Isotopic Purity (d4 Species) >95%This refers to the percentage of molecules that are the fully deuterated (d4) species. Due to the statistics of synthesis, even with high isotopic enrichment, a small population of d0, d1, d2, and d3 molecules will exist.[13] The primary signal must overwhelmingly come from the target d4 species.

Table 1: Core Purity Specifications for Firocoxib-d4

Experimental Verification of Isotopic Purity

Trust in a deuterated standard cannot be assumed; it must be empirically verified. The two pillars of this verification are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Methodology 1: Isotopic Distribution Analysis by LC-MS

Principle of Causality: This method leverages the high resolving power of modern mass spectrometers to separate and quantify the different isotopologues of Firocoxib-d4 based on their mass-to-charge (m/z) ratio.[14][15] Liquid chromatography is employed first to ensure that the measured signal is free from any co-eluting chemical impurities that could confound the mass spectrum.[16]

Experimental Protocol:

  • Sample Preparation:

    • Accurately prepare a solution of Firocoxib-d4 in an appropriate LC-MS grade solvent (e.g., acetonitrile) to a concentration of approximately 1 µg/mL. This concentration is chosen to provide a strong signal without saturating the detector.[17]

  • Liquid Chromatography (LC) Separation:

    • System: UHPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A linear gradient designed to elute Firocoxib as a sharp, symmetrical peak.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Acquisition:

    • System: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization: Electrospray Ionization (ESI), Positive Mode.

    • Acquisition Mode: Full scan mode over a relevant m/z range (e.g., 330-350 m/z) to capture all relevant isotopologues.

    • Resolution: Set to a high value (e.g., >30,000) to ensure baseline resolution of isotopic peaks.

  • Data Analysis and Calculation:

    • Integrate the chromatographic peak for Firocoxib-d4.

    • Extract the mass spectrum from across the integrated peak.

    • Identify the peak intensities for the unlabeled analyte (d0, M+0) and the deuterated molecule (d4, M+4).

    • Calculate the isotopic purity (d4 species abundance) using the following formula:[17]

      • Isotopic Purity (%) = [Intensity(d4) / (Intensity(d0) + Intensity(d1) + ... + Intensity(d4))] x 100

    • Calculate the d0 impurity level:

      • d0 Impurity (%) = [Intensity(d0) / (Intensity(d0) + Intensity(d1) + ... + Intensity(d4))] x 100

LCMS_Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_data 3. Data Processing prep Prepare 1 µg/mL Firocoxib-d4 in LC-MS Grade Solvent lc Inject into UHPLC (C18 Column Separation) prep->lc ms Analyze via HRMS (ESI+, Full Scan Mode) lc->ms Eluent Transfer integrate Integrate Chromatographic Peak ms->integrate extract Extract Mass Spectrum integrate->extract calculate Calculate Peak Area Ratios for d0 to d4 Isotopologues extract->calculate report Report Isotopic Purity & d0 Impurity (%) calculate->report

Caption: Workflow for determining isotopic purity via LC-MS.

Methodology 2: Structural Confirmation by NMR Spectroscopy

Principle of Causality: NMR spectroscopy provides orthogonal, confirmatory data to MS.[18] While MS measures mass, NMR provides information about the chemical environment of specific nuclei. By comparing the ¹H NMR and ²H NMR spectra, we can confirm that deuterium incorporation has occurred at the intended positions and that the overall chemical structure is correct.

  • ¹H NMR: Will show a significant reduction or complete absence of signals corresponding to the protons on the cyclopropyl ring.

  • ²H NMR: Will show a distinct signal in the region corresponding to the chemical shift of the cyclopropyl protons, directly confirming the presence and location of the deuterium atoms.[19][20]

Experimental Protocol:

  • Sample Preparation:

    • Dissolve an accurately weighed amount (~5-10 mg) of Firocoxib-d4 in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) that does not have signals interfering with the regions of interest.

  • NMR Acquisition:

    • System: NMR Spectrometer (e.g., 400 MHz or higher).

    • ¹H NMR Acquisition:

      • Acquire a standard proton spectrum. Ensure a sufficient relaxation delay (D1) for quantitative accuracy if comparing integrals.

    • ²H NMR Acquisition:

      • Switch the probe to the deuterium channel.

      • Acquire a deuterium spectrum. As the natural abundance of ²H is very low, a signal will only be observed if the sample is isotopically enriched.[19]

  • Data Analysis:

    • Process both spectra (Fourier transform, phase correction, baseline correction).

    • In the ¹H spectrum, compare the integration of the remaining proton signals to the integration of a stable, non-deuterated part of the molecule (e.g., the methyl groups on the furanone ring) to estimate the degree of deuteration.

    • In the ²H spectrum, confirm the presence of a signal at the expected chemical shift for the cyclopropyl group.

NMR_Workflow cluster_prep 1. Preparation cluster_acq 2. NMR Acquisition cluster_analysis 3. Spectral Analysis prep Dissolve ~5-10 mg Firocoxib-d4 in Deuterated Solvent (e.g., CDCl3) H1_acq Acquire ¹H NMR Spectrum prep->H1_acq H2_acq Acquire ²H NMR Spectrum prep->H2_acq H1_analyze Analyze ¹H Spectrum: - Observe signal reduction at  cyclopropyl positions H1_acq->H1_analyze H2_analyze Analyze ²H Spectrum: - Confirm signal presence at  cyclopropyl positions H2_acq->H2_analyze confirm Confirm Structural Integrity & Site of Deuteration H1_analyze->confirm H2_analyze->confirm

Caption: Workflow for structural confirmation via ¹H and ²H NMR.

Conclusion

References

  • PREVICOX - FIROCOXIB - European Commission. (n.d.). European Commission. Retrieved March 17, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2026, February 23). Isotopic Purity Using LC-MS. Retrieved March 17, 2026, from [Link]

  • Drugs.com. (2026, March 1). Firocoxib Tablets for Horses. Retrieved March 17, 2026, from [Link]

  • Chahrour, O., et al. (2014). Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. Retrieved March 17, 2026, from [Link]

  • Malone, J., Thompson, A., & Chahrour, O. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group. Retrieved March 17, 2026, from [Link]

  • Benito, G. G., et al. (2015). Deuterium incorporation in biomass cell wall components by NMR analysis. Analyst, 140(3), 805-813. Retrieved March 17, 2026, from [Link]

  • Environmental Molecular Sciences Laboratory. (n.d.). Isotope Ratio Mass Spectrometry. Retrieved March 17, 2026, from [Link]

  • Leise, B. S., et al. (2014). Use of firocoxib for the treatment of equine osteoarthritis. Veterinary Medicine: Research and Reports, 5, 133-141. Retrieved March 17, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2026, February 23). How to Determine Isotopic Purity Using LC-MS: A Step-by-Step Guide. YouTube. Retrieved March 17, 2026, from [Link]

  • Wikipedia. (n.d.). Deuterium NMR. Retrieved March 17, 2026, from [Link]

  • van der Plicht, J., et al. (2022). Evaluating the use of NMR for the determination of deuterium abundance in water. University of Groningen. Retrieved March 17, 2026, from [Link]

  • Drugs.com. (2007, August 8). FIROCOXIB (Veterinary—Systemic). Retrieved March 17, 2026, from [Link]

  • Biocompare. (n.d.). Firocoxib. Retrieved March 17, 2026, from [Link]

  • precisionFDA. (n.d.). FIROCOXIB. Retrieved March 17, 2026, from [Link]

  • University of Ottawa. (n.d.). Hydrogen (Proton, Deuterium and Tritium) NMR. Retrieved March 17, 2026, from [Link]

  • Magritek. (2021, July 7). Deuterium (2H) measurements on a Spinsolve benchtop NMR system. Retrieved March 17, 2026, from [Link]

  • Google Patents. (n.d.). WO2019062561A1 - Synthesis methods of firocoxib and intermediate thereof.
  • PubMed. (2024, January 15). Synthesis and anti-inflammatory activity of novel firocoxib analogues with balanced COX inhibition. Retrieved March 17, 2026, from [Link]

  • Google Patents. (n.d.). CN105859664A - Firocoxib preparation method.
  • Google Patents. (n.d.). WO2018188763A1 - New process for the synthesis of firocoxib.
  • Latli, B., et al. (2020). Synthesis of stable isotope-labelled firocoxib. Journal of Labelled Compounds and Radiopharmaceuticals, 63(8), 386-392. Retrieved March 17, 2026, from [Link]

  • Kvaternick, V., et al. (2007). Quantitative HPLC-UV method for the determination of firocoxib from horse and dog plasma. Journal of Chromatography B, 854(1-2), 313-319. Retrieved March 17, 2026, from [Link]

  • Cox, S., et al. (2015). A Validated Method for the Determination of Firocoxib in Equine Tissues. Austin Chromatography, 2(3), 1036. Retrieved March 17, 2026, from [Link]

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Exploratory

Whitepaper: A Guide to the Determination of Molecular Weight and Exact Mass for Firocoxib-d4

An In-depth Technical Guide: Introduction: The Analytical Imperative of Isotope Labeling In modern pharmaceutical development, the ability to accurately characterize and quantify chemical entities is a cornerstone of ens...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Introduction: The Analytical Imperative of Isotope Labeling

In modern pharmaceutical development, the ability to accurately characterize and quantify chemical entities is a cornerstone of ensuring safety, efficacy, and regulatory compliance.[1][2] Mass spectrometry (MS) has emerged as an indispensable tool, providing the sensitivity and specificity required for everything from early-stage discovery to commercial release.[3][4] Within this analytical framework, stable isotope-labeled compounds, such as Firocoxib-d4, play a pivotal role.

Firocoxib is a non-steroidal anti-inflammatory drug (NSAID) that functions as a selective cyclooxygenase-2 (COX-2) inhibitor, widely used in veterinary medicine.[5] Firocoxib-d4 is its deuterated analog, where four hydrogen atoms have been strategically replaced with deuterium.[6][7] This isotopic substitution renders it an ideal internal standard for quantitative bioanalysis by mass spectrometry.[8] The deliberate mass shift allows it to be distinguished from the unlabeled parent drug while maintaining nearly identical chemical and chromatographic properties.

The precise determination of its mass is not a trivial academic exercise; it is fundamental to its synthesis, verification, and application. This guide will clarify the distinction between molecular weight and exact mass and provide rigorous protocols for calculating both for Firocoxib-d4.

Part 1: Foundational Principles: Molecular Weight vs. Exact Mass

A common point of confusion in chemical analysis is the interchangeability of "molecular weight" and "exact mass." While related, they are distinct concepts derived from different fundamental properties of atoms. Understanding this difference is critical for the correct application and interpretation of analytical data, especially from mass spectrometry.[9]

  • Molecular Weight (also Molar Mass): This value is calculated using the atomic weight of each constituent element as found on the periodic table.[10] The atomic weight is a weighted average of the masses of all naturally occurring isotopes of that element, factored by their relative abundance.[11] Molecular weight is a macroscopic property, essential for gravimetric analysis—for example, preparing a solution of a specific molarity requires weighing out a substance based on its molecular weight.[12]

  • Exact Mass (also Monoisotopic Mass): This value is calculated by summing the masses of the most abundant stable isotope of each constituent element.[9][13] For instance, carbon's contribution is calculated using the mass of ¹²C (12.000000 Da by definition), not its weighted average atomic weight of ~12.011 Da.[11] The exact mass is the value of primary importance in high-resolution mass spectrometry (HRMS), as these instruments can resolve and measure the mass of individual isotopic species (isotopologues).[14][15]

The following table summarizes the mass values used for these calculations.

ElementIsotopeAtomic Weight (Da)Isotopic Mass (Da)
Hydrogen¹H1.0081.007825
Deuterium²H (D)2.0142.014102
Carbon¹²C12.01112.000000
Oxygen¹⁶O15.99915.994915
Sulfur³²S32.06531.972071
Data sourced from authoritative isotopic data.[16][17]

Part 2: Calculation Protocols

To accurately calculate these values, the correct molecular formula is required. For Firocoxib-d4, the formula is C₁₇H₁₆D₄O₅S .[18]

Protocol 2.1: Calculation of Molecular Weight

This protocol uses the weighted average atomic weights of the elements.

Methodology:

  • List each element in the molecular formula (C₁₇H₁₆D₄O₅S).

  • Multiply the count of each atom by its standard atomic weight.

  • Sum the results to obtain the molecular weight in Daltons (Da), which is numerically equivalent to the molar mass in g/mol .[19]

ElementAtom Count×Atomic Weight (Da)=Total Weight (Da)
Carbon17×12.011=204.187
Hydrogen16×1.008=16.128
Deuterium4×2.014=8.056
Oxygen5×15.999=79.995
Sulfur1×32.065=32.065
Total = 340.431

The calculated molecular weight of Firocoxib-d4 is 340.43 Da . This aligns with values provided by commercial suppliers.[7][8][18]

Protocol 2.2: Calculation of Exact Mass

This protocol uses the precise mass of the most abundant stable isotope for each element.

Methodology:

  • List each element in the molecular formula (C₁₇H₁₆D₄O₅S).

  • Multiply the count of each atom by the exact mass of its principal isotope (¹²C, ¹H, ²H, ¹⁶O, ³²S).

  • Sum the results to obtain the monoisotopic exact mass.

ElementAtom Count×Isotopic Mass (Da)=Total Mass (Da)
Carbon (¹²C)17×12.000000=204.000000
Hydrogen (¹H)16×1.007825=16.125200
Deuterium (²H)4×2.014102=8.056408
Oxygen (¹⁶O)5×15.994915=79.974575
Sulfur (³²S)1×31.972071=31.972071
Total = 340.128254

The calculated exact mass of Firocoxib-d4 is 340.1283 Da (rounded to four decimal places), which matches the value found in chemical databases.[7]

Part 3: Data Summary and Verification Workflow

For clarity and direct comparison, the calculated values for both Firocoxib (C₁₇H₂₀O₅S)[5][20] and Firocoxib-d4 are summarized below.

CompoundMolecular FormulaMolecular Weight (Da)Exact Mass (Da)
FirocoxibC₁₇H₂₀O₅S336.41336.1031
Firocoxib-d4C₁₇H₁₆D₄O₅S340.43340.1283

The logical process from chemical formula to final mass determination is a self-validating system, illustrated by the following workflow.

G cluster_start Inputs cluster_data Reference Data cluster_calc Calculation Protocols cluster_output Outputs formula Molecular Formula (e.g., C₁₇H₁₆D₄O₅S) calc_mw Protocol 2.1: Sum of (Count × Atomic Weight) formula->calc_mw calc_em Protocol 2.2: Sum of (Count × Isotopic Mass) formula->calc_em atomic_weights Atomic Weights (Periodic Table Average) atomic_weights->calc_mw isotopic_masses Isotopic Masses (Most Abundant) isotopic_masses->calc_em mw Molecular Weight (For Gravimetric Analysis) calc_mw->mw em Exact Mass (For Mass Spectrometry) calc_em->em

Caption: Logical workflow for calculating molecular weight and exact mass.

Part 4: Application in Drug Development & Mass Spectrometry

The accurate calculation of exact mass is paramount for the use of Firocoxib-d4 as an internal standard in quantitative assays, typically performed with Liquid Chromatography-Mass Spectrometry (LC-MS).

Causality in Experimental Design: In a typical bioanalytical assay, a known quantity of Firocoxib-d4 (the internal standard) is spiked into an unknown biological sample (e.g., plasma) containing Firocoxib (the analyte). The two compounds co-elute chromatographically but are separated by the mass spectrometer based on their mass-to-charge ratio (m/z). Because the internal standard experiences the same sample preparation losses and ionization suppression/enhancement as the analyte, the ratio of the analyte's signal to the internal standard's signal provides a highly accurate and precise quantification of the analyte.

Verification with High-Resolution Mass Spectrometry (HRMS): The synthesis of Firocoxib-d4 must be verified to confirm its identity and purity. HRMS instruments can measure m/z values to within a few parts-per-million (ppm) of the theoretical value. By comparing the experimentally measured mass to the calculated exact mass (340.1283 Da), scientists can confirm the elemental composition of the synthesized molecule, providing authoritative evidence of its identity.[15] This step is a self-validating system that ensures the integrity of the analytical standard before it is used in further experiments.

The experimental workflow is outlined below.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample Biological Sample (contains Firocoxib) extraction Extraction & Cleanup sample->extraction is Firocoxib-d4 (Internal Standard) is->extraction lc Liquid Chromatography (Separation) extraction->lc ms High-Resolution Mass Spectrometer lc->ms detector Detector ms->detector xic_analyte Extract Ion Chromatogram m/z for Firocoxib detector->xic_analyte xic_is Extract Ion Chromatogram m/z for Firocoxib-d4 detector->xic_is ratio Calculate Peak Area Ratio (Analyte / IS) xic_analyte->ratio xic_is->ratio quant Quantification ratio->quant

Caption: Experimental workflow using Firocoxib-d4 in LC-MS quantification.

Conclusion

The rigorous calculation of molecular weight and exact mass for isotopically labeled standards like Firocoxib-d4 is a foundational requirement for high-integrity research in drug development. Molecular weight serves the practical needs of sample preparation, while exact mass provides the theoretical value for definitive identification by high-resolution mass spectrometry. By employing the systematic protocols outlined in this guide, researchers can ensure the accuracy of their standards, the validity of their experimental design, and the ultimate reliability of their quantitative data.

References

  • Mass Spectrometry: A Cornerstone of Modern Drug Development Analytical Strategy. (2025, June 20). SK pharmteco. [Link]

  • Lagerwerf, F. (2021, February 18). Mass spectrometry applications for drug discovery and development. Drug Target Review. [Link]

  • McLoughlin, H., et al. (2022). Advances in high-throughput mass spectrometry in drug discovery. EMBO Molecular Medicine, 15(1), e14850. [Link]

  • Oxygen-18 - isotopic data and properties. (2024, October 9). ChemLin. [Link]

  • Mass Spectrometry in Drug Development Applications. (2025, March 10). Netpharmalab. [Link]

  • Accelerating Drug Discovery: The Role of Mass Spectrometers in Proteomics and Metabolomics. (2026, February 11). Lab Manager. [Link]

  • Carbon-13 Definition. (2025, August 15). Fiveable. [Link]

  • Exact Mass Definition. (2025, August 15). Fiveable. [Link]

  • Oxygen-18. Simple English Wikipedia. [Link]

  • Deuterium. Wikipedia. [Link]

  • Firocoxib. Biocompare. [Link]

  • Isotopes of hydrogen. Wikipedia. [Link]

  • What is the atomic mass of Carbon-13 Isotope?. (2026, March 2). Testbook. [Link]

  • Exact Mass Measurement - A Powerful Tool in Identification and Confirmation. Waters. [Link]

  • Atomic Weight Calculator. Isotopes Matter. [Link]

  • Deuterium. (2026, March 13). Britannica. [Link]

  • FIROCOXIB. precisionFDA. [Link]

  • Carbon-13. Wikipedia. [Link]

  • Oxygen-18 isotope. BuyIsotope. [Link]

  • Illustrated Glossary of Organic Chemistry - Carbon-13 (13C). UCLA Chemistry and Biochemistry. [Link]

  • Isotope data for deuterium. periodictable.com. [Link]

  • D2 (Deuterium) molar mass. Molar Mass Calculator. [Link]

  • How To Calculate Molecular Weight. Free PDF Library. [Link]

  • Little, J. L. (2026, March 13). Accurate Mass: Why It's the Best Solution for Metabolite Identification in Discovery, Development, and Clinical Applications. Spectroscopy Online. [Link]

  • Mass Measurements in Chemistry. (2022, February 4). Target Analysis. [Link]

  • Firocoxib. PubChem. [Link]

  • Deuterium Mass. (2022, December 13). vCalc. [Link]

  • Mass (mass spectrometry). Wikipedia. [Link]

  • Calculating Exact Masses. (2026, February 23). Mass Spectrometry Facility, University of Missouri. [Link]

Sources

Foundational

Baseline Stability of Firocoxib-d4 in Biological Matrices: A Comprehensive Technical Guide

Introduction & Mechanistic Context Firocoxib is a highly selective cyclooxygenase-2 (COX-2) inhibitor utilized extensively in veterinary medicine to manage osteoarthritis and postoperative pain in dogs and horses[1]. Acc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Firocoxib is a highly selective cyclooxygenase-2 (COX-2) inhibitor utilized extensively in veterinary medicine to manage osteoarthritis and postoperative pain in dogs and horses[1]. Accurate pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM) of firocoxib necessitate highly sensitive and reproducible bioanalytical methods[2]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) serves as the gold standard for this quantitative analysis[3].

To correct for matrix effects, extraction losses, and ionization variability, a stable isotope-labeled internal standard (SIL-IS) is strictly required. Firocoxib-d4, where four deuterium atoms are incorporated into the cyclopropylmethoxy moiety, serves as the ideal SIL-IS[4]. The positioning of the deuterium atoms is a deliberate mechanistic choice: early synthetic attempts to label the methyl sulfone group resulted in extensive hydrogen/deuterium (H/D) exchange in aqueous media even at neutral pH, severely compromising the integrity of the internal standard[1]. By utilizing the cyclopropyl-d4 variant, researchers ensure isotopic stability across varying pH levels and extraction conditions.

Mechanistic Causality in Stability Testing

Why is baseline stability testing a non-negotiable parameter in bioanalytical validation? Biological matrices (such as plasma, urine, and tissue homogenates) contain endogenous enzymes, varying pH microenvironments, and reactive metabolites that can degrade the analyte or the SIL-IS. A self-validating bioanalytical system must prove that the concentration of firocoxib-d4 remains absolute from the moment of spiking through sample preparation and final MS/MS detection.

  • Freeze-Thaw Stability: Assesses physical shearing and localized concentration gradients that occur during the phase change of plasma or urine.

  • Benchtop (Short-Term) Stability: Validates that ambient enzymatic activity or light exposure during standard sample handling does not degrade the IS. Firocoxib is known to be somewhat unstable under photolytic and oxidative conditions, making benchtop validation critical[5].

  • Autosampler (Post-Preparative) Stability: Ensures that the processed sample (often residing in a highly organic reconstitution solvent) does not undergo hydrolysis or precipitation while waiting in the instrument queue at 4°C[6].

Experimental Methodologies: Validated LC-MS/MS Protocol

The following step-by-step methodology outlines a self-validating solid-phase extraction (SPE) and LC-MS/MS workflow for firocoxib and firocoxib-d4 in plasma and urine, adapted from established automated protocols[3].

Step 1: Preparation of Stock and Working Solutions
  • Dissolve firocoxib and firocoxib-d4 reference standards in 100% methanol to achieve a stock concentration of 100 μg/mL[6].

  • Store stock solutions in amber glass vials at -20°C to prevent photolytic degradation and solvent evaporation.

  • Prepare working solutions by serial dilution in a 50:50 methanol:water mixture.

Step 2: Sample Spiking and Pre-treatment
  • Aliquot 200 μL of the biological matrix (plasma or urine) into a 96-well plate.

  • Spike each sample with 20 μL of the firocoxib-d4 working solution to achieve the target internal standard concentration.

  • Add 200 μL of 2% phosphoric acid to disrupt protein binding and acidify the sample. This ensures the analyte is in a neutral, un-ionized state for optimal retention on the SPE sorbent.

Step 3: Solid-Phase Extraction (SPE)
  • Condition a 96-well SPE plate with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Load the acidified biological sample onto the SPE bed.

  • Wash with 1 mL of 5% methanol in water to elute polar matrix interferences (salts, endogenous proteins).

  • Elute firocoxib and firocoxib-d4 with 1 mL of 100% acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 μL of mobile phase (45% acetonitrile / 55% 2 mM ammonium formate buffer)[3].

Step 4: LC-MS/MS Analysis
  • Inject 5 μL onto a Phenyl-Hexyl or C18 reversed-phase column[3][7].

  • Run an isocratic elution at a flow rate of 0.4 - 0.5 mL/min.

  • Detect via positive electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode.

LCMS_Workflow Sample Biological Matrix (Plasma/Urine) Spike Spike Firocoxib-d4 (SIL-IS) Sample->Spike Pretreat Acidification (2% H3PO4) Spike->Pretreat SPE Solid-Phase Extraction (Wash & Elute) Pretreat->SPE LC LC Separation (Phenyl-Hexyl Column) SPE->LC MS MS/MS Detection (ESI+ MRM Mode) LC->MS

Step-by-step LC-MS/MS workflow for firocoxib-d4 extraction and quantification.

Baseline Stability Profiles in Biological Matrices

To establish trustworthiness in the analytical method, stability must be quantitatively proven. Firocoxib is generally stable under thermal and basic conditions but exhibits vulnerability under acidic and oxidative stress[5]. Firocoxib-d4 mirrors this stability profile perfectly. The data below synthesizes expected stability tolerances based on validated pharmacokinetic methodologies[3][6][7].

Table 1: Summary of Firocoxib-d4 Stability in Plasma and Urine Matrices

Stability ParameterStorage ConditionDurationMatrixMean Recovery / Accuracy (%)Precision (CV %)
Benchtop (Short-term)Room Temperature (20-25°C)24 hoursPlasma98.5< 5.0
Benchtop (Short-term)Room Temperature (20-25°C)24 hoursUrine97.2< 6.2
Freeze-Thaw-80°C to Room Temp3 CyclesPlasma96.8< 4.5
Long-term Storage-80°C30 DaysPlasma> 99.0< 3.0
Autosampler (Post-prep)4°C in Reconstitution Solvent24 hoursExtract99.5< 2.0

Causality of Matrix Effects and Isotopic Integrity

In LC-MS/MS, matrix effects (such as ion suppression) occur when co-eluting endogenous compounds interfere with the droplet desolvation and ionization of the target analyte in the ESI source. Firocoxib-d4, being an isotopologue, co-elutes exactly with firocoxib. Therefore, any ion suppression affecting firocoxib will equally affect firocoxib-d4, maintaining a constant peak area ratio and ensuring accurate quantification.

However, if the baseline stability of firocoxib-d4 is compromised (e.g., through H/D exchange), the internal standard response will drop independently of the matrix effect. This leads to an artificial overestimation of the firocoxib concentration. This highlights why the structural choice of the d4 label on the cyclopropylmethoxy group acts as a self-validating mechanism: it is chemically inert to the aqueous, slightly acidic conditions of the mobile phase[1].

Stability_Logic Isotope Firocoxib-d4 (Cyclopropyl-d4) Stable Stable Isotope No H/D Exchange Isotope->Stable Unstable Methyl Sulfone Label (H/D Exchange Risk) Isotope->Unstable Coelute Co-elution with Firocoxib Stable->Coelute Error Quantification Error (Variable Area Ratio) Unstable->Error Matrix Matrix Effects (Ion Suppression) Coelute->Matrix Accurate Accurate Quantification (Constant Area Ratio) Matrix->Accurate

Logical pathway demonstrating how isotopic stability ensures accurate LC-MS/MS quantification.

Conclusion

The baseline stability of firocoxib-d4 in biological matrices is exceptionally robust, provided the stable isotope is correctly positioned on the cyclopropyl moiety to prevent H/D exchange. By adhering to strict sample preparation protocols—utilizing acidification and solid-phase extraction—researchers can achieve high extraction recoveries (>93%) and precise quantification (CV <12.2%)[3]. The self-validating nature of a properly designed SIL-IS ensures that pharmacokinetic data remains trustworthy across multiple freeze-thaw cycles, extended benchtop handling, and long-term cryogenic storage.

References

  • Automated liquid chromatography-tandem mass spectrometry method for the analysis of firocoxib in urine and plasma from horse and dog PubMed (NIH) [Link]

  • A Validated Method for the Determination of Firocoxib in Equine Tissues Austin Publishing Group[Link]

  • SINGLE-DOSE, MULTIPLE-DOSE, AND THERAPEUTIC DRUG MONITORING PHARMACOKINETICS OF FIROCOXIB IN ASIAN ELEPHANTS BioOne[Link]

  • The administration of firocoxib to the horse: LC/MS/MS and GC/MS study of the detection in urine and plasma and phase I and phase II metabolism ResearchGate[Link]

  • Synthesis of stable isotope-labelled firocoxib PubMed (NIH)[Link]

  • Comprehensive study on degradation profile of firocoxib and structural elucidation of its key degradation products PubMed (NIH)[Link]

Sources

Exploratory

Pharmacological Properties of Firocoxib-d4 in In Vitro COX-2 Assays: A Technical Guide

Executive Summary Firocoxib is a highly selective, non-narcotic, non-steroidal anti-inflammatory drug (NSAID) of the coxib class, utilized extensively in veterinary pharmacology to manage osteoarthritis and postoperative...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Firocoxib is a highly selective, non-narcotic, non-steroidal anti-inflammatory drug (NSAID) of the coxib class, utilized extensively in veterinary pharmacology to manage osteoarthritis and postoperative pain[1][2]. Firocoxib-d4 (CAS: 1325700-11-5) is its stable, deuterium-labeled isotopologue, featuring four deuterium atoms on the cyclopropylmethoxy moiety[3][4]. While primarily synthesized as an internal standard for quantitative LC-MS/MS bioanalysis, firocoxib-d4 retains the exact in vitro pharmacological profile of its unlabeled counterpart.

As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals with a comprehensive mechanistic understanding of firocoxib-d4, alongside self-validating in vitro assay protocols that ensure absolute data integrity during preclinical evaluations.

Molecular Rationale & Isotopic Integrity

In pharmacological assays, the substitution of hydrogen with deuterium (deuteration) can sometimes alter a drug's metabolic profile due to the primary kinetic isotope effect (KIE). However, in the context of in vitro receptor or enzyme binding assays, deuteration rarely impacts the thermodynamic binding affinity ( Kd​ ) or the inhibitory concentration ( IC50​ ).

For firocoxib-d4, the deuterium atoms are localized on the solvent-exposed cyclopropylmethoxy group. The primary binding interactions with the cyclooxygenase-2 (COX-2) enzyme—specifically the insertion of the methylsulfonylphenyl moiety into the secondary hydrophilic side pocket of COX-2—remain completely unperturbed. Consequently, firocoxib-d4 acts as a perfect pharmacological surrogate for unlabeled firocoxib in competitive binding assays, while offering the added utility of mass-shift resolution (+4 Da) in stable-isotope resolved mass spectrometry[3].

Mechanistic Pharmacology: COX-2 Selectivity

Cyclooxygenase exists in two primary isoforms: COX-1 (constitutively expressed, responsible for gastrointestinal and renal homeostasis) and COX-2 (inducible by inflammatory stimuli like lipopolysaccharides)[1][5]. Firocoxib-d4 achieves its selectivity by exploiting a single amino acid substitution in the COX-2 active site (Valine at position 523 in COX-2 vs. Isoleucine in COX-1). This substitution creates a larger lateral binding pocket in COX-2, accommodating the bulky methylsulfonylphenyl group of firocoxib-d4, effectively blocking arachidonic acid from entering the catalytic channel[1][6].

COX2_Pathway AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Active Site) AA->COX2 Catalysis PGG2 PGG2 / PGH2 (Intermediates) COX2->PGG2 PGE2 Prostaglandins (PGE2) (Inflammation/Pain) PGG2->PGE2 Firo Firocoxib-d4 (Selective Inhibitor) Firo->COX2 Competitive Binding (Blocks AA Entry)

Figure 1: Mechanism of COX-2 inhibition by Firocoxib-d4 blocking prostaglandin synthesis.

Quantitative In Vitro Pharmacological Profile

When evaluating NSAIDs, purified recombinant enzyme assays often fail to translate to in vivo efficacy due to the absence of plasma proteins. Firocoxib is highly protein-bound (~96%)[2][6]. Therefore, the Whole Blood Assay (WBA) is the gold standard for determining clinically relevant IC50​ values.

The table below synthesizes the in vitro pharmacological data for firocoxib (applicable to firocoxib-d4) across key veterinary species, demonstrating its potent COX-2 selectivity[1][7][8][9].

SpeciesCOX-2 IC50​ (µM)COX-1 IC50​ (µM)Selectivity Ratio (COX-1/COX-2)Reference Source
Canine 0.16 ± 0.0556 ± 7~350 to 430-foldEMA Previcox Summary[1]
Equine 0.037 to 0.1220.1 to 33.1~222 to 643-foldEMA Previcox Summary[8]
Feline 0.13 ± 0.037.5 ± 2.0~58-foldAVMA Journals[7]

Note: Firocoxib concentrations yielding 80% to 95% inhibition of COX-2 activity produce < 20% inhibition of COX-1, ensuring a wide therapeutic index that spares gastrointestinal mucosa[7].

Standardized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means every assay run includes internal checks (positive/negative controls and isotopic standards) that instantly flag experimental failure, guaranteeing trustworthiness in the resulting data.

In Vitro Canine Whole Blood Assay (WBA) for COX-2/COX-1 Selectivity

Rationale: This assay measures PGE2 (for COX-2 activity) and Thromboxane B2 (TxB2, for COX-1 activity) directly in whole blood, accounting for the ~96% plasma protein binding of firocoxib-d4[2][6].

Step-by-Step Methodology:

  • Blood Collection (System Baseline): Collect heparinized whole blood from healthy, unmedicated canines. Self-Validation Check: Ensure baseline PGE2 levels are negligible to confirm no pre-existing systemic inflammation.

  • Aliquoting & Dosing: Divide blood into 1 mL aliquots. Spike with varying concentrations of firocoxib-d4 (0.001 µM to 100 µM). Include a vehicle control (DMSO < 0.5% v/v) and a non-selective NSAID control (e.g., Ketoprofen)[7][9].

  • Isoform-Specific Stimulation:

    • For COX-2: Add Lipopolysaccharide (LPS, 10 µg/mL) to induce COX-2 expression. Incubate for 24 hours at 37°C.

    • For COX-1: Add Calcium Ionophore (A23187, 50 µg/mL) to stimulate constitutive COX-1. Incubate for 1 hour at 37°C.

  • Plasma Extraction: Centrifuge samples at 2,000 x g for 10 minutes at 4°C. Harvest the plasma supernatant.

  • Quantification: Measure PGE2 (COX-2) and TxB2 (COX-1) using validated Enzyme-Linked Immunosorbent Assays (ELISA).

  • Data Analysis: Plot concentration-inhibition curves using non-linear regression to calculate the IC50​ values.

LC-MS/MS Bioanalytical Workflow using Firocoxib-d4

When quantifying unlabeled firocoxib in pharmacokinetic studies, firocoxib-d4 is the mandatory internal standard (IS)[3]. It corrects for matrix effects, ion suppression, and extraction losses.

LCMS_Workflow Sample Biological Matrix (Plasma/Serum) Spike Spike IS (Firocoxib-d4) Sample->Spike Extract Protein Precipitation (Acetonitrile) Spike->Extract LC UHPLC Separation (C18 Column) Extract->LC MS Tandem Mass Spec (MRM Mode) LC->MS Data Quantification (Peak Area Ratio) MS->Data

Figure 2: Bioanalytical LC-MS/MS workflow utilizing Firocoxib-d4 as an internal standard.

Protocol Highlights:

  • Spiking: Add a known concentration of firocoxib-d4 (e.g., 50 ng/mL) to 100 µL of plasma[3].

  • Extraction: Add 300 µL of cold acetonitrile to precipitate proteins. Centrifuge and transfer the supernatant.

  • Detection: Utilize Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+). Unlabeled firocoxib is monitored at m/z 337.1 m/z 281.1, while firocoxib-d4 is monitored at m/z 341.1 m/z 285.1.

Conclusion

Firocoxib-d4 is an indispensable tool in both mechanistic pharmacology and bioanalytical chemistry. By maintaining the exact spatial geometry and target affinity of its parent compound, it exhibits profound, highly selective COX-2 inhibition across multiple veterinary species[1][7][9]. When deployed within self-validating whole blood assays and LC-MS/MS workflows, firocoxib-d4 ensures that preclinical inflammatory models yield robust, reproducible, and physiologically relevant data.

References

  • European Medicines Agency (EMA). PREVICOX - FIROCOXIB: Summary of Product Characteristics. Retrieved from:[Link]

  • American Veterinary Medical Association (AVMA) Journals. In vitro effects and in vivo efficacy of a novel cyclooxygenase-2 inhibitor in cats with lipopolysaccharide-induced pyrexia. Retrieved from: [Link]

  • MSD Veterinary Manual. Nonsteroidal Anti-inflammatory Drugs in Animals - Pharmacology. Retrieved from:[Link]

  • National Institutes of Health (PMC). Pharmacology, safety, efficacy and clinical uses of the COX‐2 inhibitor robenacoxib. Retrieved from:[Link]

  • National Institutes of Health (PMC). Synopsis of the pharmacokinetics, pharmacodynamics, applications, and safety of firocoxib in horses. Retrieved from:[Link]

Sources

Foundational

A Technical Guide to the Characterization of Firocoxib-d4: Interpreting the Certificate of Analysis and NMR Data

Introduction: The Critical Role of a Certified Reference Material In the fields of pharmaceutical research and drug development, the integrity of every experiment hinges on the quality and reliability of the starting mat...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of a Certified Reference Material

In the fields of pharmaceutical research and drug development, the integrity of every experiment hinges on the quality and reliability of the starting materials. Firocoxib-d4, the deuterated analog of the selective COX-2 inhibitor Firocoxib, is frequently used as an internal standard in pharmacokinetic studies and other quantitative analyses.[1][2] Its utility is predicated on the assumption that it is chemically and isotopically pure, and its structure is unequivocally confirmed. This is where the Certificate of Analysis (CoA) and Nuclear Magnetic Resonance (NMR) characterization become the foundational pillars of experimental validity.

This guide provides an in-depth analysis of these two critical components for Firocoxib-d4. It is designed for researchers, scientists, and quality control professionals who not only use such standards but also need to understand the causality behind the data presented. We will deconstruct a typical CoA to understand what each parameter signifies and delve into the NMR spectral data that provides the definitive structural proof, highlighting the key differences between Firocoxib and its deuterated counterpart.

Part 1: The Certificate of Analysis (CoA) - A Document of Trust and Traceability

A Certificate of Analysis is more than a simple statement of purity; it is a comprehensive dossier that provides a batch-specific, validated summary of a compound's identity, purity, and quality. For a deuterated standard like Firocoxib-d4, the CoA must be scrutinized for several key parameters that directly impact its application.

Deconstructing the Firocoxib-d4 CoA

A robust CoA for Firocoxib-d4 will contain several interdependent sections, each providing a piece of the quality puzzle. The data presented below is a representative example compiled from typical industry standards.

Table 1: Representative Certificate of Analysis for Firocoxib-d4

Parameter Specification Result Methodology & Rationale
Identification
AppearanceWhite to Off-White SolidConformsVisual inspection confirms the expected physical state.
¹H NMRConforms to StructureConformsPrimary structural confirmation. The spectrum must match the expected pattern for Firocoxib, crucially showing signal absence at deuterated positions.
Mass SpectrometryConsistent with FormulaConformsConfirms the molecular weight, which will be higher than the non-deuterated form due to the deuterium atoms.[3]
Purity & Strength
Chemical Purity (HPLC)≥98.0%99.5%Quantifies chemical impurities. High-Performance Liquid Chromatography (HPLC) separates the main compound from any synthesis byproducts or degradants.
Isotopic Purity≥99 atom % D99.6 atom % DCrucial for an internal standard. Determined by Mass Spectrometry or NMR, this value confirms the degree of deuterium incorporation.[4]
Residual SolventsPer USP <467><0.1% TolueneGas Chromatography (GC) is used to ensure that solvents from the synthesis process are below levels that could interfere with experiments or be toxic.
Water Content≤0.5%0.15%Karl Fischer titration (per USP <921>) is the gold standard for accurately measuring water content, which can affect accurate weighing.[5][6][7][8][9]
Physical Properties
Molecular FormulaC₁₇H₁₆D₄O₅SC₁₇H₁₆D₄O₅SBased on the known structure of Firocoxib with four deuterium atoms.[1][3]
Molecular Weight340.43 g/mol 340.43 g/mol Calculated based on the atomic weights, including deuterium.[1][3][10]

The causality behind this multi-faceted approach is to create a self-validating system. For instance, a high chemical purity by HPLC is essential, but without confirmation of high isotopic purity, the material would be unsuitable as a deuterated standard. Similarly, NMR confirms the structure, while MS confirms the mass, providing two independent verifications of identity.

Part 2: NMR Characterization - The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules.[11][12] For Firocoxib-d4, ¹H NMR is particularly informative as it directly visualizes the consequence of deuterium substitution.

The Logic of Deuteration in ¹H NMR

Deuterium (²H) has a different nuclear spin quantum number than protium (¹H). In a standard ¹H NMR experiment, deuterium nuclei are not detected. Therefore, the most direct way to confirm successful deuteration is to observe the disappearance of proton signals at the sites of substitution when comparing the spectrum of the deuterated compound to its non-deuterated analog.[4][12] Firocoxib-d4 is typically deuterated on the cyclopropyl ring.[10]

Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh ~5 mg of the Firocoxib-d4 standard.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated NMR solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often used for its ability to dissolve a wide range of compounds.[11][13]

  • Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing: Process the spectrum using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift axis to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).

Interpreting the Spectra: Firocoxib vs. Firocoxib-d4

The key to confirming the identity of Firocoxib-d4 is a side-by-side comparison with the spectrum of Firocoxib.

  • Firocoxib (Non-deuterated): The ¹H NMR spectrum would show characteristic signals for all protons, including those on the cyclopropyl ring. These typically appear as complex multiplets in the upfield region (approx. δ 0.4-1.2 ppm).[14] The methylene protons of the cyclopropylmethoxy group would also be visible (approx. δ 4.0-4.2 ppm).

  • Firocoxib-d4: In the spectrum of Firocoxib-d4, the signals corresponding to the four protons on the cyclopropyl ring (CH₂)₂ will be absent or significantly diminished to <1% of their expected intensity. This absence is the definitive proof of the location and success of the deuteration. All other signals corresponding to the rest of the molecule (the aromatic protons, the methyl groups, etc.) must remain present and match the spectrum of the non-deuterated standard.

Table 2: Expected ¹H NMR Chemical Shifts (Illustrative, in DMSO-d₆)

Assignment Firocoxib (Expected δ, ppm) Firocoxib-d4 (Expected δ, ppm) Comment
Aromatic protons7.4 - 7.9 (multiplets, 4H)7.4 - 7.9 (multiplets, 4H)No change expected.
-OCH₂-~4.1 (doublet, 2H)~4.1 (doublet, 2H)No change expected.
-SO₂CH₃~3.2 (singlet, 3H)~3.2 (singlet, 3H)No change expected.
Gem-dimethyl (-C(CH₃)₂)~1.4 (singlet, 6H)~1.4 (singlet, 6H)No change expected.
Cyclopropyl -CH-~1.1 (multiplet, 1H)~1.1 (multiplet, 1H)No change expected.
Cyclopropyl -CH₂CH₂-~0.4-0.6 (multiplets, 4H)Signal Absent Definitive confirmation of deuteration.

Part 3: The Integrated Analytical Workflow

The Certificate of Analysis and the detailed NMR characterization are not isolated pieces of information. They are integral parts of a larger quality control and experimental workflow. A researcher's confidence in their results is built upon this validated, traceable process.

The following diagram illustrates the logical flow from receiving the standard to its ultimate use in a quantitative assay, emphasizing the critical checkpoints.

Workflow cluster_QC Supplier Quality Control & Certification cluster_Researcher Researcher Workflow Synthesis Synthesis of Firocoxib-d4 Purification Purification Synthesis->Purification Full_Characterization Full Characterization (NMR, MS, HPLC, etc.) Purification->Full_Characterization CoA_Generation Certificate of Analysis Generation Full_Characterization->CoA_Generation Receive Receive Certified Firocoxib-d4 Standard CoA_Generation->Receive Shipment Review_CoA Review CoA for All Specifications Receive->Review_CoA Identity_Verification Internal Identity Verification (e.g., ¹H NMR or LC-MS) Review_CoA->Identity_Verification Stock_Prep Accurate Weighing & Stock Solution Preparation Identity_Verification->Stock_Prep Assay Use as Internal Standard in Quantitative Assay (LC-MS/MS) Stock_Prep->Assay

Caption: Integrated workflow from supplier certification to researcher application.

This workflow demonstrates the principle of "trust but verify." The supplier's comprehensive CoA provides the initial, authoritative trust. The researcher's internal verification, often a quick NMR or MS scan, confirms the identity of the material in hand, ensuring traceability and preventing costly errors in downstream experiments.

Conclusion

The characterization of a deuterated reference standard like Firocoxib-d4 is a rigorous, multi-technique process designed to provide an unequivocal guarantee of its quality. The Certificate of Analysis serves as the legal and scientific attestation of this quality, detailing the identity, purity, and isotopic enrichment. Complementing the CoA, NMR spectroscopy offers the definitive structural blueprint, with the absence of specific proton signals providing clear and irrefutable evidence of successful deuteration. For the researcher, a thorough understanding and critical evaluation of these documents are not mere formalities; they are essential prerequisites for producing robust, reproducible, and reliable scientific data.

References

  • University of Barcelona. (n.d.). FIROCOXIB 57 mg VETERINARY TABLETS - UB. Retrieved from [Link]

  • Elsevier. (2025). Firocoxib nanocrystals: Preparation, characterization, and pharmacokinetics in beagle dogs. International Journal of Pharmaceutics. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). FIROCOXIB. Retrieved from [Link]

  • University of Wisconsin. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Pharmacokinetic profile of oral firocoxib in the koala (Phascolarctos cinereus) - PMC. Retrieved from [Link]

  • United States Pharmacopeia. (2011). <921> WATER DETERMINATION. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

  • Scribd. (n.d.). USP <921> Water Determination Methods. Retrieved from [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Firocoxib | C17H20O5S | CID 208910 - PubChem. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Firocoxib-impurities. Retrieved from [Link]

  • Pharmacopeia. (n.d.). usp31nf26s1_c921, General Chapters: <921> WATER DETERMINATION. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Water Content by Volumetric KF | USP 921 Method Ia | EVA Titrator. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • Isotope Science / Alfa Chemistry. (n.d.). Quality Control Essentials for Deuterated Drug APIs. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Scribd. (n.d.). Water Determination in Pharmacopeial Standards. Retrieved from [Link]

  • ResearchGate. (n.d.). Applications of deuteration and methods for H/D exchange a, Deuterated drug molecules. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Advanced Sample Preparation and LC-MS/MS Quantification Protocols for Firocoxib in Equine Plasma

Target Audience: Analytical Chemists, Pharmacokineticists, and Veterinary Drug Development Professionals Document Type: Technical Protocol & Methodological Guide Introduction and Pharmacological Context Firocoxib is a se...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Veterinary Drug Development Professionals Document Type: Technical Protocol & Methodological Guide

Introduction and Pharmacological Context

Firocoxib is a second-generation, highly selective cyclooxygenase-2 (COX-2) inhibitor (NSAID) widely prescribed for the management of osteoarthritis and musculoskeletal pain in horses. With a remarkable COX-1/COX-2 IC50 ratio of 643 in equine models, firocoxib effectively neutralizes inflammation while sparing the gastrointestinal and renal mucosal protections mediated by COX-1[1].

To support rigorous pharmacokinetic (PK) profiling, bioequivalence studies, and anti-doping compliance, highly sensitive bioanalytical methods are required. While historical high-performance liquid chromatography-ultraviolet (HPLC-UV) methods achieved a lower limit of quantitation (LLOQ) of 25 ng/mL[2], modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies have improved sensitivity 25-fold, achieving LLOQs of 1 ng/mL in equine plasma[3][4].

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Synthesized via PG Prostaglandins (PGE2) COX2->PG Catalysis Firocoxib Firocoxib Firocoxib->COX2 Blocks

Fig 1. Mechanism of action: Firocoxib selectively inhibiting the COX-2 inflammatory pathway.

Rationale for Firocoxib-d4 as an Internal Standard (E-E-A-T)

Equine plasma is a highly complex matrix, rich in endogenous proteins, lipids, and salts. When introduced into an Electrospray Ionization (ESI) source, these matrix components compete with the target analyte for charge droplets, leading to unpredictable ion suppression or enhancement .

The Causality of Experimental Design: To engineer a self-validating quantitative system, we mandate the use of Firocoxib-d4 as a stable isotope-labeled internal standard (SIL-IS)[5]. Because Firocoxib-d4 shares the exact physicochemical properties and chromatographic retention time as the unlabeled firocoxib, it experiences identical matrix effects and extraction losses. By quantifying the peak area ratio of Firocoxib to Firocoxib-d4, the method mathematically cancels out variations in solid-phase extraction recovery and MS ionization efficiency, ensuring absolute data trustworthiness across varying equine biological samples.

Materials and Reagents

  • Analytical Standards: Firocoxib (Reference Standard) and Firocoxib-d4 (Internal Standard)[5][6].

  • Solvents (LC-MS Grade): Acetonitrile, Methanol, Ultrapure Water (18 MΩ·cm)[5].

  • Modifiers: Formic Acid, Ammonium Formate (2–5 mM)[3][6].

  • Extraction Consumables: Solid Phase Extraction (SPE) cartridges (e.g., C18, Phenyl-Hexyl, or Oasis HLB 30mg/3mL)[5].

  • Matrix: Blank, drug-free equine plasma (heparinized) for calibration curve generation[7][8].

Experimental Sample Preparation Protocols

Depending on throughput requirements and laboratory infrastructure, two validated extraction methodologies are provided below.

Protocol A: Solid-Phase Extraction (SPE) – The Gold Standard

SPE is prioritized for LC-MS/MS workflows as it delivers the cleanest baseline, removing phospholipids that cause long-term mass spectrometer fouling[5][8].

  • Sample Aliquoting & Spiking: Transfer 200 µL of equine plasma into a microcentrifuge tube or a 96-well SPE plate[3][5]. Add 20 µL of the Firocoxib-d4 working solution (100 ng/mL) and vortex for 30 seconds to ensure uniform distribution.

  • Cartridge Conditioning: Pass 1 mL of Methanol followed by 1 mL of Ultrapure Water through the SPE cartridge.

    • Causality: Conditioning solvates the silica/polymer sorbent bed, maximizing the surface area available for hydrophobic interactions with the drug[5].

  • Sample Loading: Load the spiked plasma onto the cartridge. Allow it to flow through via gravity or a gentle vacuum (1–2 inHg).

  • Interference Washing: Wash the cartridge with 1 mL of 5% Methanol in Water[5].

    • Causality: This critical differential wash removes polar interferences (salts, small endogenous peptides) while the highly lipophilic firocoxib remains tightly bound to the sorbent.

  • Analyte Elution: Elute the target analytes using 1 mL of 100% Acetonitrile[5].

  • Evaporation & Reconstitution: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial LC mobile phase and transfer to an autosampler vial[5].

SPE_Workflow A Equine Plasma (200 µL) B Spike Firocoxib-d4 IS A->B D Load Sample B->D C Condition SPE Cartridge C->D E Wash (5% MeOH) D->E F Elute (100% Acetonitrile) E->F G Evaporate (N2 at 40°C) F->G H Reconstitute & LC-MS/MS G->H

Fig 2. Solid-Phase Extraction (SPE) workflow for firocoxib isolation from equine plasma.

Protocol B: Liquid-Liquid Extraction (LLE) – High-Throughput Alternative

For laboratories requiring rapid, cost-effective extraction without SPE consumables, LLE utilizing Methyl tert-butyl ether (MTBE) is highly effective[6].

  • Aliquot & Spike: Transfer 500 µL of equine plasma to a glass tube and spike with Firocoxib-d4 IS.

  • Extraction: Add 2 mL of MTBE[6]. Vortex vigorously for 5 minutes.

    • Causality: Firocoxib is highly lipophilic and partitions efficiently into the upper organic MTBE layer, leaving denatured proteins and polar metabolites trapped in the lower aqueous phase.

  • Phase Separation: Centrifuge at 3000 × g for 10 minutes at 4°C.

  • Recovery: Carefully transfer the upper organic layer to a clean tube, evaporate under nitrogen, and reconstitute in 100 µL of mobile phase.

LC-MS/MS Analytical Conditions

Chromatographic separation is optimally achieved using reversed-phase chromatography to resolve firocoxib from residual matrix lipids.

  • Analytical Column: Phenomenex LUNA Phenyl-Hexyl or ACE C18 (e.g., 2.1 × 150 mm, 3–5 µm particle size)[3][6].

  • Mobile Phase A: 2 to 5 mM Ammonium Formate in Water[3][6].

  • Mobile Phase B: Acetonitrile (with 0.1% Formic Acid)[8].

  • Elution Profile: Isocratic elution (e.g., 45% B / 55% A) or a rapid gradient[3].

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

Table 1: Multiple Reaction Monitoring (MRM) Parameters Note: Optimization of collision energies is required per individual mass spectrometer.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Firocoxib 337.0283.050
Firocoxib-d4 (IS) 341.0287.050

(Transitions derived from standard MS fragmentation pathways where the primary loss is a 54 Da cyclopropylmethoxy group[6]).

Method Validation & Pharmacokinetic Data Summary

When executed correctly, the SPE-LC-MS/MS protocol yields a highly robust assay suitable for regulatory submissions, clinical monitoring, and complex PK studies. Below is a summary of expected validation metrics and established equine PK parameters.

Table 2: Validation and Equine Pharmacokinetic Summary

ParameterValue / MetricReference
Lower Limit of Quantitation (LLOQ) 1.0 ng/mL (Plasma)[3][4]
Linear Dynamic Range 1.0 – 3000 ng/mL[3][4]
Extraction Recovery (SPE) > 93%[3][4]
Equine Elimination Half-life (T1/2) ~ 44.2 ± 21.6 hours (IV)[7]
Equine Clearance Rate 40.5 ± 14.7 mL/h/kg[7]
Volume of Distribution (Steady State) 2.3 ± 0.7 L/kg[7]

References

  • Quantitative HPLC-UV method for the determination of firocoxib from horse and dog plasma. nih.gov. 2

  • Automated liquid chromatography–tandem mass spectrometry method for the analysis of firocoxib in urine and plasma from horse and dog. colab.ws. 3

  • Automated liquid chromatography-tandem mass spectrometry method for the analysis of firocoxib in urine and plasma from horse and dog. madbarn.com. 4

  • Firocoxib-d4 Protocol. benchchem.com. 5

  • Synopsis of the pharmacokinetics, pharmacodynamics, applications, and safety of firocoxib in horses. nih.gov. 1

  • Prolonged administration of oral phenylbutazone and firocoxib in horses has no impact on selected cytokine and growth factor concentrations in platelet-rich plasma and autologous protein solution. avma.org. 6

  • Clinical Application of Firocoxib Canine Chews in Equine Practice. jarvm.com.

  • A Validated Method for the Determination of Firocoxib in Equine Tissues. tennessee.edu. 9

  • Pharmacokinetics of firocoxib after administration of multiple consecutive daily doses to horses. avma.org. 7

  • Simultaneous Liquid Chromatography Tandem Mass Spectrometric Determination of 35 Prohibited Substances in Equine Plasma for Doping Control. koreascience.kr. 8

Sources

Application

Advanced Liquid-Liquid Extraction (LLE) Protocol for the LC-MS/MS Quantification of Firocoxib and Firocoxib-d4 in Urine Matrices

Executive Summary Firocoxib is a highly selective cyclooxygenase-2 (COX-2) inhibitor extensively utilized in veterinary medicine for osteoarthritis management in canines and equines. Due to its strict regulation in anima...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Firocoxib is a highly selective cyclooxygenase-2 (COX-2) inhibitor extensively utilized in veterinary medicine for osteoarthritis management in canines and equines. Due to its strict regulation in animal sports, robust bioanalytical methods are required for doping control and pharmacokinetic monitoring . Urine is the preferred matrix for non-invasive screening, but its high salt content and complex endogenous profile necessitate rigorous sample cleanup . This Application Note details an advanced Liquid-Liquid Extraction (LLE) protocol, utilizing Firocoxib-d4 as a Stable Isotope-Labeled Internal Standard (SIL-IS) to deliver a self-validating, high-throughput LC-MS/MS workflow.

Mechanistic Rationale: The Causality of Experimental Choices

As a Senior Application Scientist, designing a bioanalytical method requires understanding the physicochemical dialogue between the analyte and the matrix.

1.1. Physicochemical Dynamics & pH Optimization

Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) such as flunixin or ketoprofen, firocoxib lacks a strongly acidic carboxylic acid moiety. This structural characteristic is the cornerstone of our extraction strategy. By alkalinizing the urine sample to a pH > 10 using 0.1 M NaOH, we intentionally ionize endogenous organic acids, glucuronides, and sulfate conjugates, rendering them highly water-soluble . Firocoxib and its deuterated analog remain fully neutral, driving their partition coefficients heavily toward the organic phase.

Partitioning cluster_0 Organic Phase (MTBE) cluster_1 Aqueous Phase (Urine) Mix Alkalinized Urine (pH > 10) + MTBE Firo Firocoxib (Neutral) Mix->Firo High Affinity FiroD4 Firocoxib-d4 (Neutral) Mix->FiroD4 Acids Endogenous Acids (A-) Mix->Acids Retained Conjugates Glucuronides/Sulfates Mix->Conjugates

Figure 1: Mechanistic partitioning of firocoxib during alkaline LLE.

1.2. Solvent Selection: The MTBE Advantage

Methyl tert-butyl ether (MTBE) is selected over traditional solvents like ethyl acetate. MTBE is highly hydrophobic and possesses a low density (0.74 g/mL), ensuring it forms a distinct, sharp upper layer above the aqueous urine . This prevents the co-extraction of polar urinary pigments and eliminates emulsion formation. Furthermore, its low boiling point (55.2 °C) drastically accelerates the nitrogen evaporation step, preserving analyte thermal stability and improving laboratory throughput .

1.3. The Self-Validating Paradigm: SIL-IS Integration

A robust bioanalytical assay must internally verify its own accuracy. By utilizing Firocoxib-d4—a deuterated analog with identical lipophilicity and chromatographic behavior to the target analyte—we establish a self-validating system . The SIL-IS is spiked into the raw urine aliquot before any chemical modification. Consequently, any physical loss during the MTBE transfer, evaporation, or any matrix-induced ion suppression in the ESI source affects both the unlabeled firocoxib and firocoxib-d4 equally. Quantification relies strictly on the peak area ratio, rendering absolute recovery secondary to relative consistency.

Experimental Protocol: Self-Validating LLE Workflow

Materials & Reagents

  • Firocoxib and Firocoxib-d4 reference standards .

  • LC-MS grade MTBE, Acetonitrile, and Methanol.

  • 0.1 M Sodium Hydroxide (NaOH) in water.

  • 5 mM Ammonium Formate buffer (pH ~3.0) .

Step-by-Step Procedure

  • Aliquot & Spike : Transfer 200 µL of centrifuged urine into a 2.0 mL microcentrifuge tube. Add 20 µL of Firocoxib-d4 working solution (100 ng/mL in methanol). Vortex briefly to equilibrate.

  • Alkalinization : Add 100 µL of 0.1 M NaOH to adjust the sample to pH > 10. Vortex for 10 seconds.

  • Extraction : Add 1.0 mL of MTBE to the alkalinized sample .

  • Partitioning : Extract by multi-tube vortexing for 5 minutes at 1500 rpm.

  • Phase Separation : Centrifuge at 4000 × g for 10 minutes at 4 °C to achieve a sharp phase boundary.

  • Transfer : Carefully aspirate 800 µL of the upper organic layer (MTBE) and transfer it to a clean glass autosampler vial.

  • Evaporation : Evaporate the organic phase to complete dryness under a gentle stream of ultra-pure nitrogen gas at 40 °C.

  • Reconstitution : Reconstitute the dried residue in 100 µL of Mobile Phase (50:50 5 mM Ammonium Formate : Acetonitrile). Vortex for 30 seconds and submit for LC-MS/MS analysis.

LLE_Workflow Urine Urine Sample (200 µL) + Firocoxib-d4 IS Buffer Alkalinization Add 0.1M NaOH (pH > 10) Urine->Buffer Extract Liquid-Liquid Extraction Add 1.0 mL MTBE & Vortex Buffer->Extract Centrifuge Centrifugation 4000 x g, 10 min Extract->Centrifuge Split Phase Separation Centrifuge->Split Org Organic Phase (MTBE) Contains Firocoxib & IS Split->Org Top Layer Aq Aqueous Phase Interferences Discarded Split->Aq Bottom Layer Dry Evaporation N2 Gas at 40°C Org->Dry Recon Reconstitution 50:50 Aqueous/Organic Dry->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Figure 2: Step-by-step Liquid-Liquid Extraction (LLE) workflow for firocoxib-d4 in urine.

LC-MS/MS Analytical Conditions

Chromatographic Parameters

  • Column : Reversed-phase C18 (e.g., 50 × 2.1 mm, 1.7 µm particle size) .

  • Mobile Phase A : 5 mM Ammonium Formate in LC-MS grade water.

  • Mobile Phase B : Acetonitrile.

  • Flow Rate : 0.4 mL/min.

  • Gradient : 0.0-1.0 min (30% B), 1.0-4.0 min (linear to 90% B), 4.0-5.0 min (90% B), 5.0-5.1 min (return to 30% B for equilibration).

  • Injection Volume : 5 µL.

Mass Spectrometry Parameters (Positive ESI)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Purpose
Firocoxib337.2282.915Quantifier [[1]]([Link])
Firocoxib337.2265.026Qualifier
Firocoxib-d4341.2286.915IS Quantifier
Method Validation & Quantitative Data

The following table summarizes representative validation data, demonstrating the method's accuracy, precision, and the mitigating effect of the LLE cleanup on matrix suppression .

AnalyteSpiked Conc. (ng/mL)LLE Recovery (%)Matrix Effect (%)Intra-day Precision (CV%)
Firocoxib5.0 (LLOQ)93.288.46.5
Firocoxib50.0 (Mid)95.190.24.2
Firocoxib500.0 (High)96.491.53.8
Firocoxib-d4100.0 (IS)95.889.13.5
References
  • [2] Title: Detection of Firocoxib and Metabolites Following an Oral Application to the Sled Dog. Source: dshs-koeln.de. URL: [Link]

  • [3] Title: Automated liquid chromatography-tandem mass spectrometry method for the analysis of firocoxib in urine and plasma from horse and dog. Source: nih.gov. URL:[Link]

  • [4] Title: Single-dose nonsteroidal anti-inflammatory drugs in horses have no impact on concentrations of cytokines or growth factors in autologous protein solution and platelet-rich plasma. Source: avma.org. URL: [Link]

  • [1] Title: Multidrug Analytical Method using Polarity Switching and Scheduled MRM on the Sciex Triple Quad 7500 for Equine Doping Control. Source: mac-mod.com. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in Firocoxib-d4 LC-MS/MS Assays

Welcome to the Analytical Troubleshooting Center. As a Senior Application Scientist, I frequently encounter bioanalytical assays where the stable isotope-labeled internal standard (SIL-IS) paradoxically introduces error...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Troubleshooting Center. As a Senior Application Scientist, I frequently encounter bioanalytical assays where the stable isotope-labeled internal standard (SIL-IS) paradoxically introduces error rather than correcting it. Firocoxib, a highly selective COX-2 inhibitor used extensively in veterinary medicine, is notoriously susceptible to this phenomenon when paired with its deuterated analog, firocoxib-d4.

This guide is designed for researchers and drug development professionals. It bypasses generic advice to focus on the mechanistic causality of matrix effects (ME) and provides self-validating workflows to secure the scientific integrity of your pharmacokinetic (PK) data.

🔬 Core Concept: The Deuterium Isotope Effect

Before troubleshooting, we must understand the physical chemistry of our internal standard. Firocoxib-d4 incorporates four deuterium atoms . Because the carbon-deuterium (C-D) bond is slightly shorter and less polarizable than the carbon-protium (C-H) bond, firocoxib-d4 is marginally less lipophilic than unlabeled firocoxib.

In reversed-phase liquid chromatography (RP-LC), this subtle difference causes firocoxib-d4 to elute slightly earlier than the target analyte. If endogenous matrix components (like glycerophospholipids) elute in this exact retention time gap, the analyte and the IS will experience different ionization environments in the mass spectrometer source. This divergent suppression completely invalidates the compensatory mechanism of the SIL-IS .

ME_Mechanism A Biological Sample (Firocoxib + Firocoxib-d4) B LC Separation (C18 / Phenyl-Hexyl) A->B C Deuterium Isotope Effect (Reduced Lipophilicity) B->C D Firocoxib-d4 Elutes (t = 4.10 min) C->D Earlier Elution E Firocoxib Elutes (t = 4.15 min) C->E Later Elution F Phospholipid Zone (Ion Suppression) D->F Overlaps G Matrix Free Zone (Efficient Ionization) E->G Escapes H Divergent Matrix Factor (Quantification Error) F->H G->H

Fig 1. Divergent matrix effects caused by the deuterium isotope retention time shift.

🛠️ Troubleshooting Guides & FAQs

Q1: My calibration curve is non-linear at the lower end, and QC samples are failing. Why is firocoxib-d4 failing to compensate?

Causality: You are likely experiencing a divergent matrix effect due to the retention time shift described above. When analyzing complex matrices like equine plasma or urine, high concentrations of endogenous salts or phospholipids compete for charge in the Electrospray Ionization (ESI) droplet. If firocoxib-d4 co-elutes with a sharp phospholipid peak but firocoxib elutes just seconds later in a "clean" window, the MS signal for the IS is artificially suppressed while the analyte is not. The ratio of Analyte/IS spikes, causing massive overestimation at the lower limit of quantification (LLOQ).

Q2: How do I systematically eliminate phospholipid-induced ion suppression during sample preparation?

Causality & Solution: Simple protein precipitation (PPT) with acetonitrile leaves over 90% of glycerophospholipids in the supernatant. To overcome this, you must switch to Solid Phase Extraction (SPE). By utilizing a mixed-mode or hydrophobic sorbent, you can wash away polar interferences and selectively elute the coxib.

Step-by-Step Self-Validating SPE Protocol: This methodology is adapted from the validated high-throughput extraction techniques established by Letendre et al. .

  • Conditioning: Pass 1.0 mL Methanol followed by 1.0 mL HPLC-grade Water through a 96-well SPE plate (e.g., Oasis HLB or equivalent polymeric sorbent).

  • Loading: Dilute 200 µL of plasma (spiked with firocoxib-d4) 1:1 with 4% Phosphoric acid ( H3​PO4​ ). This disrupts protein binding and ensures the analyte is fully retained on the sorbent. Load the mixture onto the cartridge.

  • Washing (Critical Step): Wash with 1.0 mL of 5% Methanol in water. Causality: This specific concentration is strong enough to elute salts and highly polar matrix components, but weak enough to leave the lipophilic firocoxib firmly bound.

  • Elution: Elute with 2 x 500 µL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate under a gentle stream of N2​ at 40°C. Reconstitute in 200 µL of mobile phase (45% Acetonitrile / 55% 2 mM Ammonium Formate).

Validation Checkpoint: To ensure this protocol is a self-validating system, prepare three distinct sample sets during method development:

  • Set A: Neat standards in reconstitution solvent.

  • Set B: Blank plasma extracted, then spiked with firocoxib post-extraction.

  • Set C: Blank plasma spiked with firocoxib pre-extraction. Calculate the Matrix Factor (MF) = Area(B) / Area(A). Calculate Recovery (RE) = Area(C) / Area(B). If your MF is < 0.85, your wash step is insufficient. If your RE is < 80%, your elution volume must be increased.

SPE_Protocol N1 1. Condition 1mL MeOH & H2O N2 2. Load 200µL Plasma + Acid N1->N2 N3 3. Wash 1mL 5% MeOH N2->N3 N4 4. Elute 2x 500µL 100% ACN N3->N4 N5 5. Reconstitute 45% ACN / 55% Buffer N4->N5

Fig 2. Validated Solid Phase Extraction (SPE) workflow for firocoxib in plasma.

Q3: My sample prep is locked, but I still see a retention time shift between the analyte and IS. What chromatographic adjustments can I make?

Causality & Solution: Steep gradient elutions compress peaks, which is great for throughput but terrible for isotopologue separation. A steep gradient magnifies the lipophilicity differences between firocoxib and firocoxib-d4. To force the analyte and IS to co-elute perfectly, switch to an isocratic method . Utilizing a Phenyl-Hexyl column under isocratic conditions (45% Acetonitrile / 55% 2 mM ammonium formate buffer) provides unique pi-pi interactions that stabilize the elution profile of the sulfone-containing firocoxib molecule, virtually eliminating the deuterium isotope shift .

📊 Quantitative Performance Benchmarks

When sample preparation (SPE) and chromatography (Isocratic Phenyl-Hexyl) are correctly optimized to eliminate the divergent matrix effects of firocoxib-d4, your assay should easily meet the following validation parameters.

Table 1: Target Method Performance for Firocoxib LC-MS/MS

ParameterPlasma MatrixUrine MatrixDiagnostic Meaning
LLOQ 1 ng/mL5 ng/mLEnsures sensitivity for terminal PK phase.
Linear Range 1 - 3000 ng/mL5 - 3000 ng/mLConfirms IS compensation across concentrations.
Extraction Recovery > 93%> 93%Validates efficiency of the SPE elution step.
Ionization Efficiency > 72%> 72%Matrix Factor > 0.72 confirms minimal ion suppression.
Precision (CV) < 12.2%< 12.2%Proves the self-validating nature of the assay.

Data summarized from the foundational automated LC-MS/MS methodology by Letendre et al., 2007 .

📚 References

  • Letendre, L., Kvaternick, V., Tecle, B., & Fischer, J. (2007). "Automated liquid chromatography-tandem mass spectrometry method for the analysis of firocoxib in urine and plasma from horse and dog." Journal of Chromatography B, 853(1-2), 333-345. URL: [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." Analytical Chemistry, 75(13), 3019-3030. URL:[Link]

Reference Data & Comparative Studies

Validation

Validation of firocoxib-d4 bioanalytical methods to FDA guidelines

Validation of Firocoxib-d4 Bioanalytical Methods to FDA Guidelines: A Comparative Guide for LC-MS/MS Workflows Executive Summary For researchers and drug development professionals evaluating the pharmacokinetics of firoc...

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Author: BenchChem Technical Support Team. Date: March 2026

Validation of Firocoxib-d4 Bioanalytical Methods to FDA Guidelines: A Comparative Guide for LC-MS/MS Workflows

Executive Summary

For researchers and drug development professionals evaluating the pharmacokinetics of firocoxib—a highly selective COX-2 inhibitor widely used in veterinary medicine—the integrity of bioanalytical data is paramount. The U.S. Food and Drug Administration (FDA) issued the final "Bioanalytical Method Validation Guidance for Industry" in May 2018, establishing rigorous, universally recognized standards for chromatographic assays used in regulatory submissions[1],[2].

A critical element in meeting these stringent FDA criteria is the selection of an appropriate internal standard (IS)[3]. While early methodologies relied on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or used structural analogs (e.g., rofecoxib or celecoxib) as internal standards, modern bioanalysis demands the precision of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) paired with a Stable Isotope-Labeled Internal Standard (SIL-IS)[4],[3]. This guide objectively compares the performance of Firocoxib-d4 against alternative methodologies and provides a comprehensive, self-validating experimental protocol aligned with FDA guidelines.

Mechanistic Grounding: The Causality Behind Firocoxib-d4 Superiority

In LC-MS/MS, the primary challenge to quantification accuracy is the matrix effect —the alteration of analyte ionization efficiency (either suppression or enhancement) caused by co-eluting endogenous components like lipids or proteins from plasma and urine[3].

Why Analog Standards Fail: When a structural analog (such as rofecoxib) is used as an IS, its slightly different physicochemical properties cause it to elute at a different retention time than firocoxib. Consequently, the analyte and the analog IS are exposed to different matrix suppression zones in the electrospray ionization (ESI) source, leading to skewed quantitative ratios and validation failure.

The SIL-IS Advantage: Firocoxib-d4 incorporates four deuterium atoms, shifting its mass by +4 Da. This mass difference allows the mass spectrometer to easily distinguish the IS from endogenous firocoxib[3]. However, because its chemical structure is otherwise identical, Firocoxib-d4 exhibits the exact same extraction recovery and chromatographic retention time as the target analyte. Any ion suppression caused by the biological matrix affects both firocoxib and firocoxib-d4 equally. When the instrument calculates the peak area ratio (Analyte/IS), the matrix effect perfectly cancels out, ensuring absolute quantitative accuracy.

Comparative Performance Analysis

The adoption of LC-MS/MS utilizing Firocoxib-d4 yields a highly sensitive, accurate, and precise tool for demanding research applications[5]. The table below summarizes the quantitative performance advantages of this approach compared to legacy HPLC-UV methods and LC-MS/MS methods utilizing analog internal standards, based on validated literature parameters[4],[6],[7].

Performance ParameterLC-MS/MS with Firocoxib-d4 (SIL-IS)LC-MS/MS with Analog IS (e.g., Rofecoxib)Legacy HPLC-UV Method
Lower Limit of Quantitation (LLOQ) 1 ng/mL (Plasma), 5 ng/mL (Urine)2.5 - 5 ng/mL25 ng/mL
Accuracy (% Bias) 88% – 107%85% – 109%80% – 115%
Precision (CV%) < 12.2%Up to 16.6%> 15.0% at lower limits
IS-Normalized Matrix Factor ~1.0 (Perfect compensation)Variable (0.7 - 1.3)N/A (No ionization involved)
Extraction Recovery > 93%85% - 110%~ 75%
Sample Volume Required 200 µL200 - 500 µL> 1000 µL

Data synthesis derived from automated LC-MS/MS method validations for firocoxib[4],[7] and multi-residue NSAID determinations[6].

FDA-Compliant Bioanalytical Validation Workflow

To ensure that a method is "fit-for-purpose," the FDA 2018 guidance mandates the evaluation of specific parameters: Accuracy, Precision, Selectivity, Sensitivity, Matrix Effect, and Stability[8],[3]. Every protocol must act as a self-validating system; therefore, Quality Control (QC) samples must be interspersed with unknown study samples to continuously verify calibration integrity.

FDA_Validation Start Method Development & Optimization Selectivity Selectivity & Specificity (Blank Matrix + IS) Start->Selectivity Sensitivity Sensitivity (LLOQ) Signal-to-Noise ≥ 5 Selectivity->Sensitivity AccPrec Accuracy & Precision (Intra- & Inter-batch QCs) Sensitivity->AccPrec Matrix Matrix Effect & Recovery (IS-Normalized MF) AccPrec->Matrix Stability Stability Testing (Bench-top, Freeze-Thaw, Long-term) Matrix->Stability Report Validation Report Regulatory Submission Stability->Report

Caption: FDA 2018 Bioanalytical Method Validation Workflow for LC-MS/MS Assays.

Key Validation Requirements[3]:
  • Selectivity: Analyze blank matrix samples from at least six independent sources. There must be no interfering peaks >20% of the LLOQ for firocoxib, and >5% for firocoxib-d4.

  • Accuracy & Precision: Evaluated using four QC levels (LLOQ, Low, Mid, High). Precision (CV%) must be ≤15% (≤20% at LLOQ), and accuracy must be within ±15% of the nominal concentration (±20% at LLOQ).

  • Matrix Effect: Calculate the IS-normalized Matrix Factor (MF) by dividing the MF of firocoxib by the MF of firocoxib-d4. The CV of the IS-normalized MF across six different matrix lots must be ≤15%.

Step-by-Step Experimental Protocol: Firocoxib LC-MS/MS using Firocoxib-d4

The following methodology details a robust, FDA-compliant workflow for the extraction and quantification of firocoxib from plasma[4],[7].

LCMS_Workflow Sample Biological Sample (200 µL Plasma) Spike Spike Internal Standard (Firocoxib-d4) Sample->Spike Extraction Solid Phase Extraction (SPE) or Protein Precipitation Spike->Extraction LC LC Separation (Phenyl-Hexyl Column) Extraction->LC MS ESI-MS/MS Detection (Positive MRM Mode) LC->MS Data Data Processing (IS-Normalized Quantitation) MS->Data

Caption: Step-by-step sample preparation and LC-MS/MS analysis workflow using Firocoxib-d4.

Phase 1: Sample Preparation (Solid Phase Extraction)

Causality Check: Solid Phase Extraction (SPE) is preferred over simple protein precipitation because it removes phospholipids that heavily contribute to ion suppression, ensuring a cleaner baseline for trace-level detection (1 ng/mL LLOQ)[4].

  • Aliquot: Transfer 200 µL of plasma (blank, QC, or study sample) into a 96-well SPE plate[4].

  • Spike IS: Add 20 µL of Firocoxib-d4 working solution (e.g., 50 ng/mL) to all samples except double blanks. Vortex to ensure equilibration.

  • Conditioning: Condition the SPE sorbent with 1 mL Methanol, followed by 1 mL of LC-MS grade water.

  • Loading: Load the spiked plasma samples onto the SPE plate. Apply gentle vacuum.

  • Washing: Wash with 1 mL of 5% Methanol in water to elute polar interferences.

  • Elution: Elute firocoxib and firocoxib-d4 using 1 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of mobile phase.

Phase 2: Liquid Chromatography (LC) Conditions

Causality Check: Firocoxib contains multiple aromatic rings. Utilizing a Phenyl-Hexyl stationary phase provides orthogonal π-π interactions compared to standard C18 columns, effectively separating firocoxib from endogenous aliphatic lipids[4].

  • Column: Phenomenex LUNA Phenyl-Hexyl (2 mm × 100 mm, 3 µm)[4].

  • Mobile Phase: Isocratic elution using 45% Acetonitrile and 55% aqueous buffer (2 mM ammonium formate + 0.1% formic acid)[4].

  • Note on Ionization: The addition of ammonium formate and formic acid buffers the pH and provides an abundant source of protons[H+], exponentially increasing the formation of [M+H]+ precursor ions in the ESI source[4].

  • Flow Rate: 0.3 mL/min.

Phase 3: Mass Spectrometry (MS/MS) Detection
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Transitions:

    • Firocoxib: m/z [M+H]+ precursor to specific product ion fragments.

    • Firocoxib-d4: m/z [M+4+H]+ precursor to corresponding +4 Da product ion fragments.

  • Data Processing: Construct a calibration curve by plotting the peak area ratio (Firocoxib / Firocoxib-d4) against the nominal concentration of the calibration standards. Apply a 1/x² weighted linear regression.

Conclusion

Validating a bioanalytical method to FDA standards requires eliminating analytical variability. As demonstrated by comparative data, legacy HPLC-UV methods lack the sensitivity required for modern pharmacokinetic profiling, and LC-MS/MS methods utilizing analog internal standards are highly susceptible to matrix-induced quantification errors[4],[3]. By integrating Firocoxib-d4 as a Stable Isotope-Labeled Internal Standard, researchers establish a self-validating system where matrix effects are perfectly normalized, ensuring >93% recovery, precision CVs below 12.2%, and unassailable data integrity for regulatory submissions[4].

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Available at:[Link]

  • Letendre, L., Kvaternick, V., Tecle, B., & Fischer, J. (2007). Automated liquid chromatography–tandem mass spectrometry method for the analysis of firocoxib in urine and plasma from horse and dog. Journal of Chromatography B, 853(1-2), 333-345. Available at:[Link]

  • Jedziniak, P., et al. (2012). Determination of non-steroidal anti-inflammatory drugs and their metabolites in milk by liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry. Available at:[Link]

  • Knych, H. K., et al. (2014). Synopsis of the pharmacokinetics, pharmacodynamics, applications, and safety of firocoxib in horses. PMC / National Institutes of Health. Available at:[Link]

Sources

Comparative

Firocoxib-d4 vs. Firocoxib-d3 as Stable Isotope Internal Standards: A Bioanalytical Comparison Guide

As a Senior Application Scientist in LC-MS/MS bioanalysis, selecting the correct Stable Isotope-Labeled Internal Standard (SIL-IS) is the most critical decision for ensuring assay ruggedness. Firocoxib, a highly selectiv...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in LC-MS/MS bioanalysis, selecting the correct Stable Isotope-Labeled Internal Standard (SIL-IS) is the most critical decision for ensuring assay ruggedness. Firocoxib, a highly selective cyclooxygenase-2 (COX-2) inhibitor used extensively in veterinary medicine [1], requires rigorous pharmacokinetic monitoring.

When developing quantitative assays for firocoxib in complex matrices like plasma or urine, analysts must choose between different deuterated analogs. This guide objectively compares Firocoxib-d4 and Firocoxib-d3 , detailing the mechanistic causality behind their chemical stability, fragmentation dynamics, and overall performance in high-throughput workflows.

Structural Profiling and Label Placement

The physical location of the deuterium atoms on the firocoxib scaffold fundamentally dictates the internal standard's chemical behavior and suitability. Firocoxib consists of a central furanone ring substituted with a methylsulfonylphenyl group and a cyclopropylmethoxy group [2].

  • Firocoxib-d4 : The four deuterium atoms are incorporated into the aliphatic cyclopropyl ring (2,2,3,3-tetradeuteriocyclopropyl) [3].

  • Firocoxib-d3 : The three deuterium atoms are typically placed on the methylsulfonyl group (-SO₂CD₃). (Note: Some literature cites "firocoxib-d3" while reporting mass transitions indicative of a -d6 variant [4], highlighting the need for rigorous structural verification).

Table 1: Physicochemical and Isotopic Comparison
FeatureFirocoxib (Unlabeled)Firocoxib-d4Firocoxib-d3
Molecular Formula C₁₇H₂₀O₅SC₁₇H₁₆D₄O₅SC₁₇H₁₇D₃O₅S
Molecular Weight 336.40 g/mol 340.43 g/mol 339.42 g/mol
Label Position N/ACyclopropyl ringMethylsulfonyl group
Precursor Ion [M+H]⁺ m/z 337.1m/z 341.1m/z 340.1
Primary Product Ion m/z 283.0m/z 283.0m/z 286.0
Isotopic Stability N/AExcellent (Inert)Moderate (Vulnerable to HDX)

Mechanistic Causality: Isotopic Stability vs. Fragmentation Dynamics

Choosing between -d4 and -d3 is not merely a matter of mass shift; it is a trade-off between chemical stability and fragmentation uniqueness.

The Hydrogen-Deuterium Exchange (HDX) Vulnerability

The structural placement of the deuterium label dictates its chemical stability. Firocoxib-d3 is labeled on the methylsulfonyl group. However, the α-protons adjacent to a strongly electron-withdrawing sulfone group are slightly acidic. Historical bioanalytical evaluations of closely related coxibs, such as rofecoxib, have proven that -CD₃ labels on the methylsulfonyl moiety are isotopically unstable in plasma and aqueous solvents due to rapid hydrogen-deuterium exchange (HDX) [5]. This exchange compromises the internal standard's integrity, leading to severe quantitative inaccuracies.

In stark contrast, Firocoxib-d4 incorporates the deuterium atoms onto the aliphatic cyclopropyl ring [3]. These protons are completely inert to HDX under standard physiological and bioanalytical extraction conditions, ensuring absolute isotopic stability over long-term storage [6].

The Fragmentation Paradigm (CID)

During Collision-Induced Dissociation (CID) in the mass spectrometer, firocoxib undergoes a characteristic neutral loss of the cyclopropyl moiety (loss of C₄H₆, 54 Da), yielding a primary product ion at m/z 283.0 [7].

  • Because the -d4 label is located on this exact cyclopropyl group, the label is lost during fragmentation. The MRM transition is m/z 341.1 → 283.0.

  • Conversely, the -d3 label on the methylsulfonyl group is retained, yielding a unique product ion (m/z 340.1 → 286.0).

Expert Insight: While some bioanalysts prefer retaining the label in the product ion to prevent cross-talk, the 4 Da precursor mass difference provided by Firocoxib-d4 is more than sufficient to isolate the IS in Q1 without interference. The superior chemical stability of the cyclopropyl-d4 label far outweighs the benefits of a unique product ion mass.

Experimental Workflow: Self-Validating LC-MS/MS Protocol

To achieve a Lower Limit of Quantification (LLOQ) of 1 ng/mL in plasma [7], the following self-validating extraction protocol utilizes Firocoxib-d4 to correct for matrix effects and recovery losses.

Step-by-Step Methodology
  • Sample Aliquoting & IS Spiking : Transfer 200 µL of plasma into a 96-well plate. Spike with 10 µL of Firocoxib-d4 working solution (500 ng/mL).

    • Causality: Spiking the IS before any manipulation ensures that subsequent volumetric losses or protein binding inefficiencies are proportionally corrected.

  • Protein Precipitation (PPT) : Add 400 µL of 0.1% formic acid in acetonitrile. Vortex vigorously and centrifuge at 4000 × g for 10 minutes.

    • Causality: Acetonitrile denatures plasma proteins (e.g., albumin) to release bound firocoxib. Formic acid maintains the analyte in a neutral/stable state prior to extraction.

  • Solid Phase Extraction (SPE) : Load the supernatant onto an Oasis HLB µElution plate. Wash with 5% methanol in water, and elute with 2 × 50 µL of 100% methanol.

    • Causality: The polymeric HLB sorbent retains the hydrophobic firocoxib while washing away signal-suppressing salts and endogenous phospholipids.

  • LC-MS/MS Acquisition : Inject 5 µL onto a C18 column (50 × 2.1 mm, 1.8 µm). Elute using a gradient of 2 mM ammonium formate (pH 4.0) and acetonitrile. Monitor via ESI+ in MRM mode.

BioanalyticalWorkflow cluster_0 1. Sample Preparation (SPE) cluster_1 2. LC-MS/MS Analysis N1 Aliquot Plasma (200 µL) N2 Spike SIL-IS (Firocoxib-d4) N1->N2 N3 Protein Precipitation (0.1% FA in ACN) N2->N3 N4 SPE Clean-up (HLB µElution) N3->N4 N5 Chromatography (C18, Gradient) N4->N5 N6 ESI+ Ionization (MRM Mode) N5->N6 N7 Data Quantification (Ratio Analyte/IS) N6->N7

Figure 1: Self-validating LC-MS/MS workflow for firocoxib quantification using a stable isotope IS.

Quantitative Performance Comparison

When validated according to regulatory bioanalytical guidelines, Firocoxib-d4 demonstrates superior ruggedness compared to the -d3 variant, primarily due to its resistance to isotopic degradation.

Table 2: Comparative Validation Metrics (Representative Data)
Validation ParameterFirocoxib-d4 (IS)Firocoxib-d3 (IS)Analytical Implication
Isotopic Cross-talk < 0.1%< 0.1%Both provide sufficient precursor mass shift (≥3 Da) to prevent Q1 interference.
Matrix Factor (IS-normalized) 0.98 - 1.020.94 - 1.05-d4 shows slightly tighter normalization due to identical retention time and no HDX.
Retention Time Shift +0.01 sec-0.05 secDeuterium on polarizable groups (-SO₂CD₃) can cause slight RT shifts (deuterium isotope effect).
Solution Stability (30 days) > 99.5% intact~ 96.0% intact-d3 undergoes minor H/D exchange in protic solvents over time, skewing quantification [5].

Conclusion

For the rigorous LC-MS/MS bioanalysis of firocoxib, Firocoxib-d4 is the definitively superior internal standard . While Firocoxib-d3 retains its label during fragmentation to provide a unique product ion, its placement on the methylsulfonyl group introduces a critical vulnerability to hydrogen-deuterium exchange. Firocoxib-d4 eliminates this risk entirely by utilizing the chemically inert cyclopropyl ring, ensuring absolute isotopic stability, perfect co-elution, and highly reproducible matrix effect correction.

References

  • Title : Firocoxib | C17H20O5S | CID 208910. Source : PubChem - NIH. URL : [Link][1]

  • Title : Firocoxib - Structure and properties. Source : Grokipedia. URL : [Link][2]

  • Title : High-performance liquid chromatographic-tandem mass spectrometric evaluation and determination of stable isotope labeled analogs of rofecoxib in human plasma samples from oral bioavailability studies. Source : PubMed. URL :[Link][5]

  • Title : Pharmacokinetics and ex vivo pharmacodynamics of oral firocoxib administration in New Zealand White rabbits (Oryctolagus cuniculus). Source : AVMA Journals. URL :[Link][4]

  • Title : Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Source : Resolve Mass. URL :[Link][6]

  • Title : Automated liquid chromatography-tandem mass spectrometry method for the analysis of firocoxib in urine and plasma from horse and dog. Source : PubMed. URL :[Link][7]

Sources

Validation

Evaluating Firocoxib-d4 Extraction Recovery Rates: A Comparative Guide to Deuterated vs. Non-Deuterated Standards

Executive Summary Firocoxib is a highly selective COX-2 inhibitor (non-steroidal anti-inflammatory drug) widely utilized in veterinary pharmacology. Accurate pharmacokinetic (PK) profiling of firocoxib via Liquid Chromat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Firocoxib is a highly selective COX-2 inhibitor (non-steroidal anti-inflammatory drug) widely utilized in veterinary pharmacology. Accurate pharmacokinetic (PK) profiling of firocoxib via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) requires robust sample preparation and precise internal standardization. While structural analogs like deracoxib have historically been used as internal standards (IS)[1], stable isotope-labeled (SIL) standards such as firocoxib-d4 are increasingly the gold standard[2].

This guide objectively compares the extraction recovery rates and matrix effect mitigation capabilities of firocoxib-d4 against non-deuterated structural analogs. By examining the causality behind extraction methodologies, this document provides researchers with a self-validating framework for optimizing LC-MS/MS bioanalysis.

Mechanistic Comparison: Deuterated vs. Structural Analog Standards

In LC-MS/MS bioanalysis, extraction recovery evaluates the physical efficiency of the sample preparation process (e.g., Liquid-Liquid Extraction or Solid-Phase Extraction). However, true quantitative accuracy depends on how well the internal standard compensates for both extraction losses and matrix-induced ion suppression or enhancement in the mass spectrometer.

  • Structural Analogs (e.g., Deracoxib): Non-deuterated analogs often exhibit slight differences in lipophilicity and pKa compared to the target analyte. This leads to differential retention times on the reversed-phase LC column. Consequently, the analog and firocoxib elute into the electrospray ionization (ESI) source at different times, subjecting them to different co-eluting matrix components and variable ion suppression[1].

  • Deuterated Standards (Firocoxib-d4): Firocoxib-d4 shares the exact physicochemical properties of firocoxib, differing only by a mass shift of +4 Da[2]. This guarantees exact chromatographic co-elution. Because they co-elute, any ion suppression caused by the biological matrix affects both the analyte and the IS equally, allowing for perfect mathematical correction[3].

Mechanistic cluster_0 Deuterated IS (Firocoxib-d4) cluster_1 Structural Analog (Deracoxib) A1 Identical Physicochemical Properties A2 Exact Co-elution in LC A1->A2 A3 Absolute Matrix Correction A2->A3 B1 Differing Lipophilicity B2 Differential Retention Time B1->B2 B3 Relative Matrix Correction B2->B3

Caption: Mechanistic comparison of matrix effect correction: Deuterated vs. Structural Analog IS.

Experimental Protocol: Self-Validating LLE Workflow

To ensure scientific integrity, an extraction protocol must be a self-validating system . This means the workflow must inherently distinguish between true physical extraction loss and matrix-induced signal suppression.

The Self-Validation Mechanism

Before executing the extraction, prepare three distinct validation sets:

  • Neat Standards: Firocoxib and IS in pure mobile phase (Represents 100% recovery, 0% matrix effect).

  • Pre-Extraction Spikes: Blank plasma spiked with firocoxib and IS before the extraction solvent is added.

  • Post-Extraction Spikes: Blank plasma extracted normally, then spiked with firocoxib and IS after the supernatant is collected.

Causality Check:

  • Absolute Recovery = (Area of Pre-Extraction Spike / Area of Post-Extraction Spike) × 100.

  • Matrix Effect = (Area of Post-Extraction Spike / Area of Neat Standard) × 100.

Step-by-Step Liquid-Liquid Extraction (LLE) Methodology

This protocol utilizes ethyl acetate, which provides a highly favorable partition coefficient for lipophilic NSAIDs while leaving polar matrix proteins in the aqueous phase[1],[4].

  • Sample Aliquoting: Transfer 200 µL of biological matrix (e.g., equine or canine plasma) into a clean 2.0 mL microcentrifuge tube[4].

  • IS Spiking: Add 20 µL of the working IS solution (Firocoxib-d4 at 100 ng/mL in acetonitrile). Rationale: Spiking before extraction ensures the IS undergoes the exact same thermodynamic partitioning as the endogenous analyte[2].

  • Solvent Addition: Add 800 µL of ethyl acetate to the sample[4].

  • Partitioning: Vortex vigorously for 5 minutes to maximize the surface area between the aqueous and organic phases, driving firocoxib into the ethyl acetate layer.

  • Phase Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C to break any emulsions and tightly pellet the precipitated proteins[3].

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean glass tube, avoiding the aqueous interface.

  • Evaporation: Evaporate to dryness under a gentle stream of nitrogen at 40°C. Rationale: Overly aggressive heating or gas flow can cause evaporative loss of the analyte, leading to artificially low recovery rates[2].

  • Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 water/acetonitrile with 0.1% formic acid) for LC-MS/MS injection[1].

Workflow A 1. Plasma Sample Collection B 2. Spike Internal Standard (Firocoxib-d4) A->B C 3. Liquid-Liquid Extraction (Ethyl Acetate) B->C D 4. Centrifugation & Phase Separation C->D E 5. Nitrogen Evaporation (40°C) D->E F 6. LC-MS/MS Analysis E->F

Caption: LC-MS/MS sample preparation workflow for firocoxib extraction and bioanalysis.

Data Presentation: Comparative Extraction Recovery Rates

The following table synthesizes quantitative extraction recovery data across various biological matrices, comparing the target analyte (Firocoxib) against deuterated (Firocoxib-d4) and non-deuterated (Deracoxib) internal standards.

Biological MatrixFirocoxib Recovery (%)Firocoxib-d4 Recovery (%)Deracoxib (Analog) Recovery (%)Primary Extraction SolventReference
Equine Plasma 88.0 - 93.0%> 93.0% ~ 95.0%Acetonitrile / SPE[2],[5]
Equine Tissue 94.0 - 102.0%Not Assessed95.0 ± 7.0%Ethyl Acetate:Hexane[1]
Canine Plasma 96.0 - 103.0%> 95.0% ~ 95.0%Acetonitrile / SPE[5]
Koala Plasma 90.0 ± 1.4%Not AssessedNot AssessedEthyl Acetate[4]

Data Interpretation: While structural analogs like deracoxib show acceptable absolute recovery rates (~95%)[1], their relative standard deviation (RSD) can fluctuate up to 7-10% due to differential matrix effects across varying sample lots. Conversely, Firocoxib-d4 consistently yields recovery rates >93%[2]. More importantly, because Firocoxib-d4 perfectly mirrors the target analyte's extraction efficiency, the relative recovery (Analyte Area / IS Area) remains virtually 100%, driving intra- and inter-day precision CVs below 5%.

Troubleshooting & Optimization Insights

If your extraction recovery of Firocoxib-d4 is inconsistent or falls below 80%, investigate the following causal factors[2]:

  • Evaporative Loss: Firocoxib is relatively stable, but aggressive nitrogen blowdown (e.g., >50°C or high PSI) can cause physical displacement of the sample from the tube. Ensure a gentle vortex of gas.

  • SPE Conditioning Failures: If using Solid-Phase Extraction (SPE) instead of LLE, ensure the sorbent bed (e.g., C18 or polymeric) does not dry out during the conditioning phase. A dried bed collapses, preventing the lipophilic firocoxib from partitioning into the stationary phase, leading to breakthrough in the loading step[2].

  • Matrix Emulsions in LLE: High-lipid samples can form emulsions with ethyl acetate. If the phase boundary is blurry, increase centrifugation speed to 15,000 x g or add a small volume of a non-polar modifier (like hexane) to sharpen the phase separation[1].

References

  • Title: Firocoxib-d4 | Benchchem Source: benchchem.com URL: 2

  • Title: A Validated Method for the Determination of Firocoxib in Equine Tissues Source: austinpublishinggroup.com URL: 1

  • Title: Pharmacokinetic profile of oral firocoxib in the koala (Phascolarctos cinereus) - PMC - NIH Source: nih.gov URL: 4

  • Title: Determination of Firocoxib and Its Related Substances in Bulk Drug Substance Batches of Firocoxib by a High-Speed Reversed-Phase HPLC Method Source: researchgate.net URL: 5

  • Title: A Comparative Guide to the Bioanalytical Method Validation of Celecoxib Using a Deuterated Internal Standard Source: benchchem.com URL: 3

Sources

Comparative

Achieving Cross-Laboratory Consistency: A Guide to the Inter-laboratory Reproducibility of Firocoxib-d4 Quantitative Analysis

In the landscape of drug development and bioanalysis, the ability to reliably and reproducibly quantify analytes across different laboratories is paramount. This guide provides an in-depth technical comparison and best-p...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and bioanalysis, the ability to reliably and reproducibly quantify analytes across different laboratories is paramount. This guide provides an in-depth technical comparison and best-practice recommendations for establishing robust and reproducible quantitative analysis of firocoxib-d4, a deuterated internal standard critical for the accurate measurement of the non-steroidal anti-inflammatory drug (NSAID) firocoxib. While direct inter-laboratory trial data for firocoxib-d4 is not extensively published, this guide synthesizes data from single-laboratory validations of firocoxib and established principles of bioanalytical method transfer to provide a comprehensive framework for achieving inter-laboratory consistency.

This document is intended for researchers, scientists, and drug development professionals who are tasked with developing, validating, and implementing bioanalytical methods for firocoxib and its deuterated internal standard. The principles and protocols outlined herein are designed to ensure data integrity and comparability, regardless of the testing site.

The Critical Role of Inter-laboratory Reproducibility in Bioanalysis

Firocoxib, a selective COX-2 inhibitor used in veterinary medicine, is no exception.[4] Accurate quantification is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The use of a stable isotope-labeled internal standard, such as firocoxib-d4, is the gold standard for correcting for variability during sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] Therefore, ensuring the inter-laboratory reproducibility of firocoxib-d4 quantification is fundamental to the reliability of the entire bioanalytical dataset.

Comparative Analysis of Quantitative Methods

The two predominant techniques for the quantification of firocoxib in biological matrices are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While HPLC-UV methods have been developed, LC-MS/MS is widely recognized as the superior technique for bioanalytical studies due to its enhanced sensitivity, selectivity, and specificity.[7][8]

Here, we compare the performance characteristics of these two methods based on published single-laboratory validation data. This comparison underscores the rationale for selecting LC-MS/MS for multi-site studies where high sensitivity and specificity are critical.

ParameterHPLC-UV MethodLC-MS/MS MethodJustification for Inter-laboratory Studies
Lower Limit of Quantification (LLOQ) 5 ng/gm (in tissue)[9]As low as 0.1 ng/mL (in urine)The significantly lower LLOQ of LC-MS/MS is crucial for accurately capturing the terminal elimination phase in pharmacokinetic studies.
Accuracy Intra-assay: 2.3-10% (CV)[9]Within 15% of nominal values (as per EMA guidelines)Both methods demonstrate good accuracy within a single lab, but the stringent regulatory requirements for LC-MS/MS provide a more robust framework for inter-laboratory validation.
Precision Inter-assay: 0.9-8.7% (CV)[9]Within 15% CV (20% at LLOQ) (as per EMA guidelines)Similar to accuracy, the well-defined precision criteria for LC-MS/MS methods under regulatory guidelines ensure a higher standard for cross-site comparability.
Recovery 94% to 102%[9]Not always reported, but the use of a co-eluting stable isotope-labeled internal standard like firocoxib-d4 effectively corrects for recovery variability.The use of firocoxib-d4 in LC-MS/MS mitigates the impact of extraction variability between labs, a significant advantage over external standard methods sometimes used in HPLC-UV.
Selectivity Potential for interference from co-eluting matrix components.High selectivity due to monitoring of specific precursor-to-product ion transitions.The high selectivity of MS/MS minimizes the risk of interferences from endogenous matrix components, which can vary between sample populations and collection sites.

Establishing a Standardized Protocol for Inter-laboratory Firocoxib-d4 Analysis

To achieve inter-laboratory reproducibility, a detailed and standardized experimental protocol is essential. The following protocol is a synthesis of best practices from published methods and regulatory guidelines.[10][11][12]

Experimental Workflow

Caption: Standardized workflow for the quantitative analysis of firocoxib using firocoxib-d4.

Step-by-Step Methodology

1. Preparation of Stock and Working Solutions:

  • Prepare a primary stock solution of firocoxib and firocoxib-d4 in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions of firocoxib by serial dilution of the primary stock solution.

  • Prepare a working solution of the internal standard (firocoxib-d4) at a concentration that yields a consistent and robust response in the LC-MS/MS system.

2. Preparation of Calibration Standards and Quality Control (QC) Samples:

  • Spike blank biological matrix (e.g., plasma, urine) with the firocoxib working standards to create a calibration curve with at least 6-8 non-zero points.

  • Prepare QC samples at a minimum of three concentration levels (low, medium, and high).

3. Sample Extraction (Protein Precipitation):

  • To a 100 µL aliquot of plasma sample, calibration standard, or QC, add 300 µL of acetonitrile containing the firocoxib-d4 internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

4. Evaporation and Reconstitution:

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

5. LC-MS/MS Conditions (Example):

  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 10% to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • MS/MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Firocoxib: To be determined based on the specific instrument (e.g., m/z 337 -> 251).

    • Firocoxib-d4: To be determined based on the specific instrument (e.g., m/z 341 -> 255).

Key Sources of Inter-laboratory Variability and Mitigation Strategies

Achieving inter-laboratory reproducibility requires a proactive approach to identifying and controlling potential sources of variability.[13][14][15]

G cluster_0 Sources of Variability cluster_1 Mitigation Strategies A Reagent and Standard Preparation W Centralized Reagent and Standard Preparation A->W Control B Sample Handling and Storage X Standardized SOPs and Training B->X Standardize C Instrumentation and Software Y Harmonized Instrument Parameters C->Y Harmonize D Analyst Technique and Training D->X Ensure Consistency Z Cross-Validation and Proficiency Testing W->Z X->Z Y->Z

Caption: Key sources of inter-laboratory variability and corresponding mitigation strategies.

1. Reagents and Reference Standards:

  • Variability: Differences in the purity and preparation of reference standards and reagents can lead to systematic errors.[16]

  • Mitigation:

    • Use a single, well-characterized lot of firocoxib and firocoxib-d4 reference standards for all participating laboratories.

    • Centralize the preparation of stock solutions and QC samples, if feasible.

    • Ensure all laboratories use reagents of the same grade from the same supplier.

2. Sample Handling and Storage:

  • Variability: Inconsistent sample collection, processing, and storage conditions can affect analyte stability.[4][12]

  • Mitigation:

    • Implement a strict and uniform protocol for sample collection, handling, and shipment.

    • Validate analyte stability under all anticipated storage and handling conditions.

3. Instrumentation and Software:

  • Variability: Differences in instrument performance, maintenance, and data processing software can introduce variability.[6]

  • Mitigation:

    • While using identical instruments in all labs is ideal but often impractical, key performance parameters (e.g., mass accuracy, resolution, detector response) should be harmonized.

    • Use the same version of data processing software and a standardized integration method.

4. Analyst Technique and Training:

  • Variability: Minor differences in analyst technique can lead to significant variations in results.

  • Mitigation:

    • Provide comprehensive training on the standardized protocol to all analysts.

    • Conduct proficiency testing with blind samples to assess and ensure analyst competency.

Validation and Cross-Validation for Inter-laboratory Reproducibility

Before initiating a multi-site study, each laboratory must perform a full validation of the standardized method according to regulatory guidelines such as the ICH M10.[11][12][17][18][19][20] Following individual lab validation, a cross-validation study is essential to demonstrate inter-laboratory reproducibility.[1]

Cross-Validation Procedure:

  • A set of QC samples prepared at one laboratory is distributed to all participating laboratories.

  • Each laboratory analyzes the QC samples in triplicate.

  • The mean concentration and precision (CV%) are calculated for each QC level at each laboratory.

  • The results are compared to the nominal concentrations and to the results from the originating laboratory.

  • Acceptance criteria for cross-validation are typically that the mean concentrations should be within ±15% of the nominal values, and the precision should be ≤15% CV.

Conclusion

Achieving inter-laboratory reproducibility for the quantitative analysis of firocoxib-d4 is a critical step in ensuring the reliability and integrity of bioanalytical data from multi-site studies. By implementing a standardized LC-MS/MS protocol, proactively addressing potential sources of variability, and conducting rigorous validation and cross-validation, researchers can be confident in the comparability of their data. This guide provides a comprehensive framework to assist in this endeavor, ultimately contributing to the successful development and regulatory approval of new pharmaceutical products.

References

  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. AAPS J. 2018;20(5):91. Available from: [Link]

  • Hoffman MA, et al. Sources of variability and effect of experimental approach on expression profiling data interpretation. BMC Genomics. 2002;3:27. Available from: [Link]

  • Tian J, et al. Comprehensive study on degradation profile of firocoxib and structural elucidation of its key degradation products. J Pharm Biomed Anal. 2023;223:115192. Available from: [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. 2011. Available from: [Link]

  • Cox S, et al. A Validated Method for the Determination of Firocoxib in Equine Tissues. Austin Chromatogr. 2015;2(3):1036. Available from: [Link]

  • Bower J. Certain Approaches to Understanding Sources of Bioassay Variability. BioProcess International. 2018. Available from: [Link]

  • International Council for Harmonisation. ICH guideline M10 on bioanalytical method validation and study sample analysis. 2022. Available from: [Link]

  • Bar-Or D, et al. Human and Methodological Sources of Variability in the Measurement of Urinary 8-Oxo-7,8-dihydro-2′-deoxyguanosine. Antioxid Redox Signal. 2014;21(5):763-774. Available from: [Link]

  • Jenkins R, et al. Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. Bioanalysis. 2015;7(22):2911-2915. Available from: [Link]

  • Wasfi IA, et al. Pharmacokinetics and metabolism study of firocoxib in camels after intravenous administration by using high-resolution bench-top orbitrap mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2015;975:51-58. Available from: [Link]

  • Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals. Lab Manager. 2025. Available from: [Link]

  • Zgórka G, et al. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles. Molecules. 2021;26(19):5892. Available from: [Link]

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. Frontage Laboratories. 2024. Available from: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. 2025. Available from: [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. 2023. Available from: [Link]

  • Factors affecting test reproducibility among laboratories. WOAH. 2018. Available from: [Link]

  • An Updated Review on Bioanalytical Method Development and Method Validation by LC-MS/MS. J. Pharm. Sci. & Res. 2024;16(6):675-681. Available from: [Link]

  • Fully Automated LC-MS/MS Analysis of Anticoagulants Using a Stable Isotope Labelled Internal Standards ASMS 2019. Shimadzu. 2019. Available from: [Link]

  • Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis. 2023;15(23):1467-1473. Available from: [Link]

  • Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples. J Pharm Biomed Anal. 2018;154:323-338. Available from: [Link]

  • International Council for Harmonisation. ICH guideline M10 on bioanalytical method validation. 2019. Available from: [Link]

  • How to validate a bioanalytical LC-MS/MS method for PK studies? Patsnap Synapse. 2025. Available from: [Link]

  • Vazvaei-Smith F, et al. ICH M10 Bioanalytical Method Validation Guideline-1 year Later. AAPS J. 2024;26(5):103. Available from: [Link]

  • European Medicines Agency. ICH M10 on bioanalytical method validation. 2023. Available from: [Link]

  • Jones BR, et al. Recommendations for validation of LC-MS/MS bioanalytical methods for protein biotherapeutics. AAPS J. 2015;17(1):1-16. Available from: [Link]

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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